Product packaging for 8-Azapurine(Cat. No.:CAS No. 179192-35-9)

8-Azapurine

Cat. No.: B064663
CAS No.: 179192-35-9
M. Wt: 121.1 g/mol
InChI Key: GIIGHSIIKVOWKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Azapurine is a fundamental nitrogen-rich heterocyclic scaffold and a key purine analog where a carbon atom at the 8-position of the purine ring is replaced by a nitrogen atom. This structural modification creates a versatile building block for chemical synthesis and a core scaffold for investigating nucleobase mimicry. Its primary research value lies in medicinal chemistry and biochemistry, where it serves as a precursor for synthesizing more complex aza-purine derivatives, including potential nucleoside analogs and enzyme inhibitors. Researchers utilize this compound to study its mechanism of action as a nucleobase analog, which can interfere with purine metabolism and incorporation into nucleic acids, potentially leading to the disruption of cellular processes in experimental systems. This compound is instrumental in the development of novel therapeutic agents, probes for studying enzyme-substrate interactions in purine-binding proteins, and as a template for creating diverse chemical libraries in drug discovery programs. Its unique electronic properties and hydrogen bonding capabilities make it a valuable tool for fundamental studies in bioorganic chemistry and chemical biology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H3N5 B064663 8-Azapurine CAS No. 179192-35-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2H-triazolo[4,5-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N5/c1-3-4(6-2-5-1)8-9-7-3/h1-2H,(H,5,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIIGHSIIKVOWKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC=NC2=NNN=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80181745
Record name 8-Azapurine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

273-40-5, 99331-25-6
Record name Triazolopyrimidinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000273405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triazolopyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099331256
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Azapurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80181745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-AZAPURINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H49B4KW3PH
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis and Derivatization Strategies of 8 Azapurine and Its Analogs

Conventional Chemical Synthesis Methodologies

Traditional organic synthesis provides a robust platform for the creation of a diverse range of 8-azapurine (B62227) analogs. These methods often involve the construction of the fused heterocyclic ring system from acyclic or simpler heterocyclic precursors, followed by modifications to introduce various functional groups.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a cornerstone reaction in the synthesis and derivatization of 8-azapurines. A common strategy involves the use of precursors like 4,6-dichloropyrimidine (B16783). nih.gov For instance, the synthesis of N6-substituted this compound derivatives often begins with the nucleophilic substitution of a chlorine atom on the pyrimidine (B1678525) ring with an amino group. nih.govresearchgate.netnih.gov This initial step is typically followed by diazotization and cyclization to form the triazole ring. nih.govresearchgate.netnih.gov

The reactivity of halogenated 8-azapurines also allows for the introduction of various nucleophiles. For example, 6-chloro-2-propylthio-8-azapurine nucleosides can be synthesized and subsequently reacted with different alcohols to displace the chloride, yielding a variety of 6-alkoxyl derivatives. sioc-journal.cn Similarly, the reaction of 6-(methylthio)-8-azapurine ribonucleosides with nucleophiles like ammonia (B1221849) or amines leads to the corresponding 6-amino or 6-alkylamino derivatives. nih.gov

Diazotization and Amination/Hydrazonation Procedures

Diazotization is a critical step in many synthetic routes to 8-azapurines, enabling the formation of the triazole ring. This process typically involves the treatment of an amino-substituted pyrimidine precursor with a diazotizing agent, such as sodium nitrite (B80452) in the presence of an acid. nih.govresearchgate.netnih.gov The resulting diazonium salt then undergoes intramolecular cyclization to afford the nih.govresearchgate.netmdpi.comtriazolo[4,5-d]pyrimidine core. nih.govresearchgate.netnih.gov

Following the formation of the this compound scaffold, further functionalization can be achieved through amination or hydrazonation. For example, N6-hydrazone derivatives of this compound have been synthesized by reacting a suitable this compound intermediate with hydrazine (B178648) hydrate (B1144303), followed by condensation with aromatic aldehydes. nih.gov This approach allows for the introduction of a wide variety of substituents, leading to the generation of extensive compound libraries for biological screening. nih.govresearchgate.netnih.gov

Multi-Step Synthetic Pathways for Functionalized this compound Analogs

The synthesis of complex and highly functionalized this compound analogs often necessitates multi-step reaction sequences. A recently developed three-step pathway provides efficient access to fully decorated 8-azapurines, including the challenging 6-alkyl derivatives. acs.org This method involves an initial interrupted copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form a 4-acyl-5-sulfanyl-1,2,3-triazole intermediate. acs.orgresearchgate.net The subsequent two steps are oxidation of the sulfanyl (B85325) group to a sulfonyl group, followed by a cyclization reaction with an amidine to construct the pyrimidine ring. acs.orgresearchgate.net

Another multi-step approach for creating functionalized carbocyclic nucleoside analogues of this compound involves a five-step synthesis starting from readily available materials. rsc.org This pathway includes key steps like diastereoselective reduction and a Mitsunobu reaction to introduce the nucleobase. rsc.org Such systematic strategies are crucial for accessing novel chemical space and developing new therapeutic leads. acs.org

Post-Cyclization Reactions and Scaffold Modifications

Once the core this compound ring system is assembled, post-cyclization reactions offer a versatile means to introduce further diversity. These modifications can target various positions on the heterocyclic scaffold. For instance, the palladium-catalyzed allylic coupling of the sodium salt of 8-azaadenine (B1664206) with allylic phosphates or carbonates results in the formation of 2- and 3-substituted derivatives. acs.org

Furthermore, functional groups introduced during the primary synthesis can be manipulated in subsequent steps. For example, a chloro group at the 6-position can be displaced by various nucleophiles, as mentioned earlier. sioc-journal.cn Additionally, post-cyclization reactions of 5-amino-1,2,3-triazoles with reagents like dimethylformamide-dimethyl acetal (B89532) (DMF-DMA) can lead to the formation of the fused pyrimidine ring, demonstrating the utility of these intermediates in building the this compound scaffold. researchgate.netresearchgate.net

Synthetic Routes for Specific this compound Derivatives (e.g., N6-derivatives, 2-aryl-1,2,3-triazolopyrimidines)

Specific classes of this compound derivatives often require tailored synthetic strategies. The synthesis of N6-derivatives, for example, typically starts with 4,6-dichloropyrimidine and an appropriate amino alcohol. nih.govnih.gov The key steps involve nucleophilic substitution to introduce the N6-substituent, followed by diazotization of an adjacent amino group and subsequent cyclization to form the triazole ring. nih.govresearchgate.netnih.gov This can be followed by further modifications, such as the formation of hydrazones. nih.gov

The synthesis of 2-aryl- nih.govresearchgate.netmdpi.comtriazolo[4,5-d]pyrimidines can be achieved through the oxidative cyclization of 2-(arylazo)ethene-1,1-diamines. researchgate.net A one-pot approach for this transformation involves the tandem nucleophilic addition of amines to hydrazonoyl cyanides, followed by in situ oxidative cyclization, often catalyzed by copper(II) acetate. researchgate.net Another method involves the condensation of aminobenzimidazoles with 3-oxo-2-phenylazopropionitrile, followed by copper-catalyzed oxidative cyclization to yield polycyclic this compound systems. acs.org

Chemo-Enzymatic and Biocatalytic Synthesis Approaches

In addition to conventional chemical methods, enzymatic and chemo-enzymatic strategies have emerged as powerful tools for the synthesis of this compound nucleosides, often offering high regio- and stereoselectivity. mdpi.commdpi.comseela.net These approaches leverage the catalytic activity of enzymes, particularly nucleoside phosphorylases (NPs), to construct the glycosidic bond between the this compound base and a sugar moiety. seela.net

Purine (B94841) nucleoside phosphorylase (PNP) is a key enzyme used in these biocatalytic transformations. mdpi.comnih.gov It can catalyze the transfer of a ribose or deoxyribose group from a donor substrate, such as α-D-ribose-1-phosphate or a natural nucleoside, to the this compound base. mdpi.comthieme-connect.comresearchgate.net For example, the enzymatic ribosylation of 2,6-diamino-8-azapurine (B97548) using calf PNP and α-D-ribose-1-phosphate as the ribose donor has been demonstrated. mdpi.com Similarly, 8-azaguanine (B1665908) can be effectively ribosylated using calf PNP. mdpi.com

One of the advantages of enzymatic synthesis is the potential to control the site of ribosylation. While chemical methods can sometimes lead to mixtures of isomers, enzymatic approaches can favor the formation of a specific regioisomer. mdpi.comnih.gov For instance, the ribosylation of 8-azaguanine with calf PNP primarily yields the N9-riboside. mdpi.com However, depending on the specific enzyme and substrate, other isomers, such as N7 and N8-ribosides, can also be formed. mdpi.comnih.gov

Chemo-enzymatic strategies combine chemical synthesis steps with biocatalytic transformations. For example, a chemically synthesized this compound analog can be used as a substrate for an enzymatic glycosylation reaction. mdpi.com This approach allows for the creation of a wide range of novel nucleoside analogs that may be difficult to access through purely chemical means. Two primary enzymatic methods are employed: transglycosylation, which uses a donor nucleoside, and one-pot synthesis from a sugar and the nucleobase using a combination of enzymes like ribokinase, phosphopentomutase, and PNP. seela.netthieme-connect.comresearchgate.net

Table 1: Summary of Synthetic Strategies for this compound Derivatives

Strategy Key Reactions/Enzymes Starting Materials (Examples) Products (Examples) References
Conventional Chemical Synthesis
Nucleophilic Substitution Nucleophilic displacement of halogens 4,6-Dichloropyrimidine, 6-Chloro-8-azapurines N6-substituted 8-azapurines, 6-Alkoxy-8-azapurines nih.govsioc-journal.cn
Diazotization and Cyclization Diazotization of amino pyrimidines, Intramolecular cyclization Amino-substituted pyrimidines nih.govresearchgate.netmdpi.comTriazolo[4,5-d]pyrimidine core nih.govresearchgate.net
Multi-Step Pathways Interrupted CuAAC, Oxidation, Cyclization Alkynes, Azides, Amidines Fully decorated 8-azapurines acs.orgresearchgate.net
Post-Cyclization Modification Palladium-catalyzed allylation, Nucleophilic substitution 8-Azaadenine, Halogenated 8-azapurines 2- and 3-substituted 8-azapurines sioc-journal.cnacs.org
Chemo-Enzymatic Synthesis
Enzymatic Ribosylation Purine Nucleoside Phosphorylase (PNP) This compound bases, α-D-ribose-1-phosphate This compound nucleosides (N7, N8, N9-isomers) mdpi.commdpi.com
Transglycosylation Purine Nucleoside Phosphorylase (PNP) This compound bases, Donor nucleosides (e.g., 2'-deoxyguanosine) This compound 2'-deoxyribonucleosides seela.netthieme-connect.com

Transglycosylation Reactions for Nucleoside Synthesis

Enzymatic transglycosylation is a prominent strategy for synthesizing this compound nucleosides. This method involves the transfer of a glycosyl moiety from a donor nucleoside to an this compound base, catalyzed by nucleoside phosphorylases.

Studies have demonstrated the synthesis of 2′-deoxyribonucleosides of 8-azapurines and 8-aza-7-deazapurines through transglycosylation. seela.netresearchgate.netthieme-connect.com In these reactions, recombinant E. coli purine nucleoside phosphorylase (PNP) serves as the biocatalyst. seela.netresearchgate.netthieme-connect.com A range of 2-deoxy-D-ribofuranose donors have been successfully employed, including:

2′-deoxyguanosine seela.netresearchgate.net

2′-deoxycytidine seela.netresearchgate.net

2′-deoxyuridine seela.netresearchgate.netthieme-connect.com

2′-deoxythymidine seela.netresearchgate.netthieme-connect.com

The reactions generally show good substrate activity for various this compound and 8-aza-7-deazapurine bases, leading to the formation of the desired N9-2′-deoxy-β-D-ribofuranosyl nucleosides in satisfactory yields. seela.netresearchgate.net For instance, the transglycosylation of 8-azaadenine and 8-aza-7-deazaadenine with 2′-deoxycytidine as the sugar donor proceeded smoothly, yielding the corresponding nucleosides. seela.net A two-enzyme approach using E. coli uridine (B1682114) phosphorylase (UP) and PNP has also been utilized for the transglycosylation of fleximer bases, where UP generates the necessary ribose-1-phosphate (B8699412) or 2′-deoxyribose-1-phosphate from uridine or 2'-deoxyuridine, respectively. mdpi.com

One-Pot Enzymatic Synthesis Protocols

One-pot synthesis protocols provide an efficient alternative to transglycosylation, allowing for the creation of nucleosides directly from a simple sugar and a nucleobase in a single reaction vessel. These cascade reactions utilize a combination of enzymes to first activate the sugar and then couple it to the base.

The one-pot synthesis of this compound and 8-aza-7-deazapurine 2′-deoxyribonucleosides has been successfully achieved starting from 2-deoxy-D-ribose. seela.netresearchgate.netthieme-connect.com This process employs a trio of recombinant E. coli enzymes:

Ribokinase (RK): To phosphorylate the sugar. seela.netresearchgate.netthieme-connect.com

Phosphopentomutase (PPM): To convert the resulting sugar phosphate (B84403) into the 1-phosphate isomer. seela.netresearchgate.netthieme-connect.com

Purine Nucleoside Phosphorylase (PNP): To catalyze the final condensation of the activated sugar with the this compound base. seela.netresearchgate.netthieme-connect.com

While the formation of 8-aza-2′-deoxyadenosine and 8-aza-2′-deoxyguanosine via this method proceeded relatively slowly, 8-aza-7-deazapurine bases demonstrated good substrate activity, yielding the respective nucleosides in over 50% yield after 20 hours. seela.net

Purine Nucleoside Phosphorylase (PNP) Catalyzed Ribosylation and Phosphorolysis

Purine nucleoside phosphorylase (PNP) is a pivotal enzyme in the synthesis of this compound nucleosides, catalyzing the reversible phosphorolysis of nucleosides to form a purine base and ribose-1-phosphate. acs.org The reverse reaction, synthesis, is widely exploited for the preparation of various nucleoside analogs, including those of this compound. mdpi.comnih.govrsc.org The process typically involves reacting an this compound base with α-D-ribose-1-phosphate in the presence of a PNP enzyme. preprints.orgnih.gov The reverse phosphorolytic cleavage of the synthesized this compound ribosides is also a key reaction, particularly for analytical applications where cleavage can lead to a detectable change in fluorescence. vulcanchem.com

Substrate Specificity of PNP Towards 8-Azapurines

Different forms of PNP exhibit varied substrate specificity towards this compound analogs. Generally, 8-azapurines are considered modest or relatively poor substrates for bacterial PNP from E. coli compared to natural purines. mdpi.comresearchgate.net For example, 2,6-diamino-8-azapurine is a modest substrate for both calf and E. coli PNPs. mdpi.com The reaction rate for calf PNP with this substrate is about 5% of that for 8-azaguanine ribosylation. mdpi.com Similarly, wild-type E. coli PNP accepts 8-azaadenine, but the ribosylation is approximately 50 times slower than for adenine (B156593). preprints.org

Mammalian PNPs, such as calf spleen PNP, can be quite effective. preprints.orgresearchgate.net Calf spleen PNP readily catalyzes the synthesis of 8-azaguanosine from 8-azaguanine. preprints.org 8-azaguanine has been identified as a good ribosyl acceptor in reactions catalyzed by E. coli PNP. seela.net In contrast, 8-azahypoxanthine (B1664207) is a poor substrate for PNP in the synthetic pathway because it primarily exists as an anion in neutral aqueous solutions. preprints.orgresearchgate.net

This compound SubstratePNP Enzyme SourceSubstrate Activity/NotesReference
2,6-Diamino-8-azapurineCalf Spleen (recombinant)Modest substrate; reaction rate ~5% of 8-azaguanine ribosylation. mdpi.com
2,6-Diamino-8-azapurineE. coli (recombinant)Modest substrate. mdpi.com
8-AzaguanineCalf SpleenGood substrate; reaction is readily and almost irreversibly synthesized. preprints.org
8-AzaguanineE. coliGood ribosyl acceptor. seela.net
8-AzaadenineE. coli (wild type)Accepted as a substrate, but reaction is ~50-fold slower than for adenine. preprints.org
8-AzahypoxanthinePNP (general)Poor substrate in synthetic pathway due to anionic form at neutral pH. preprints.orgresearchgate.net
Regioselective Ribosylation Sites (N7, N8, N9) and Enzymatic Control

A fascinating aspect of PNP-catalyzed synthesis with this compound substrates is the variable regioselectivity of glycosylation, which can be controlled by the choice of enzyme. mdpi.comnih.gov While glycosylation of natural purines is strictly regioselective for the N9 position, 8-azapurines can be ribosylated at the N7, N8, and N9 positions. mdpi.comnih.gov

Calf Spleen PNP: When recombinant calf PNP is used to catalyze the ribosylation of 2,6-diamino-8-azapurine, the substitution occurs predominantly at the N7 and N8 positions. mdpi.comnih.gov The ratio of N8 to N7 products can be influenced by reaction conditions. mdpi.comnih.govresearchgate.net In contrast, when 8-azaguanine is the substrate, calf PNP directs ribosylation exclusively to the N9 position. mdpi.comnih.gov

E. coli PNP: Application of E. coli PNP to 2,6-diamino-8-azapurine results in a mixture of N8- and N9-substituted ribosides. mdpi.comnih.gov With 8-azaguanine, E. coli PNP produces the N9-riboside as the predominant product, along with minor, highly fluorescent products ribosylated at the N7 and N8 positions. mdpi.comnih.govresearchgate.net

Point mutations in the enzyme's active site can further modulate this regioselectivity. For example, the N243D mutant of calf PNP, when reacting with 2,6-diamino-8-azapurine, shifts the ribosylation to the N9 and N7 positions. mdpi.comnih.gov The same mutant can produce the N7-riboside of 8-azaguanine. mdpi.comnih.gov Similarly, the D204N mutant of E. coli PNP can be used to obtain non-canonical ribosides of 8-azaadenine. mdpi.comnih.gov

PNP EnzymeThis compound SubstrateMajor Ribosylation Site(s)Reference
Calf Spleen PNP (wild type)2,6-Diamino-8-azapurineN7, N8 mdpi.comnih.govnih.gov
Calf Spleen PNP (wild type)8-AzaguanineN9 mdpi.comnih.gov
E. coli PNP (wild type)2,6-Diamino-8-azapurineN8, N9 mdpi.comnih.gov
E. coli PNP (wild type)8-AzaguanineN9 (major); N7, N8 (minor) mdpi.comnih.gov
Calf Spleen PNP (N243D mutant)2,6-Diamino-8-azapurineN9, N7 mdpi.comnih.gov
Calf Spleen PNP (N243D mutant)8-AzaguanineN7 mdpi.comnih.gov
E. coli PNP (D204N mutant)8-AzaadenineN8 (non-typical product) nih.gov
Application of Recombinant Bacterial and Mammalian PNP Enzymes

Recombinant PNP enzymes from both bacterial (E. coli) and mammalian (calf) sources are the catalysts of choice for these synthetic applications due to their availability and specific activities. mdpi.comnih.govmdpi.comnih.gov

Recombinant E. coli PNP is frequently used in both transglycosylation and one-pot cascade reactions for producing 2′-deoxyribonucleosides of 8-azapurines. seela.netresearchgate.netthieme-connect.com Its utility lies in its ability to accept a range of modified purines and sugar donors. seela.net While it often favors the canonical N9-ribosylation, it can also produce other isomers, such as the N8-riboside of 2,6-diamino-8-azapurine. mdpi.comnih.gov

Recombinant Calf PNP demonstrates distinct regioselectivity, notably producing N7 and N8-ribosides of 2,6-diamino-8-azapurine. mdpi.comnih.gov This makes it a valuable tool for synthesizing specific non-canonical isomers that may not be accessible with the bacterial enzyme. mdpi.com The different specificities of the mammalian and bacterial enzymes allow for the selective synthesis of a desired riboside isomer simply by choosing the appropriate enzyme. mdpi.com

Enzymatic Synthesis of Nucleoside and Nucleotide Analogs

The enzymatic approach extends beyond simple ribosides to the synthesis of more complex nucleoside and nucleotide analogs.

The synthesis of 2′-deoxy-β-D-ribonucleosides of 8-azapurines has been thoroughly studied using enzymatic methods like transglycosylation and one-pot synthesis catalyzed by recombinant E. coli PNP and other enzymes. seela.netresearchgate.netthieme-connect.comresearchgate.net These methods have proven effective for a number of this compound and 8-aza-7-deazapurine bases. seela.net

Furthermore, the synthesis of acyclic nucleotide analogs of 8-azapurines has been accomplished. nih.gov The reaction of phosphoroorganic synthons with bases like 8-azaadenine, 8-aza-2,6-diaminopurine, and 8-azaguanine yields regioisomeric N7-, N8-, and N9-substituted (2-(phosphonomethoxy)alkyl) derivatives. nih.gov Subsequent deprotection affords various acyclic analogs, including PME (phosphonomethoxyethyl), (S)-HPMP ((S)-3-hydroxy-2-(phosphonomethoxy)propyl), and (S)-PMP ((S)-2-(phosphonomethoxy)propyl) derivatives. nih.gov

Molecular Interactions and Biochemical Mechanisms of 8 Azapurine Analogs

Molecular Interactions with Enzymes

8-Azapurine (B62227) analogs, as isosteres of natural purines, are recognized by various enzymes involved in purine (B94841) metabolism, often acting as either substrates or inhibitors. Their unique electronic properties, stemming from the replacement of the C8 carbon with a nitrogen atom, lead to altered interactions within enzyme active sites compared to their canonical counterparts.

8-Azapurines and their nucleosides interact with a range of enzymes critical to purine salvage and modification pathways. Their behavior is highly dependent on both the specific analog and the enzyme .

A primary enzyme family that interacts with these analogs is the Purine Nucleoside Phosphorylases (PNPs) . While this compound nucleosides like 8-azaGuo, 8-azaIno, and 8-azaAdo are generally resistant to phosphorolysis, the corresponding bases can act as substrates for the reverse synthetic reaction. rsc.org Mammalian PNPs, including those from calf spleen and humans, are particularly effective at catalyzing the synthesis of 8-azanucleosides, whereas bacterial PNPs (e.g., from E. coli) are less efficient. rsc.orgresearchgate.net For instance, the rate of DaaPur (2,6-diamino-8-azapurine) ribosylation by calf PNP is about 0.4% of that for guanine (B1146940), while for E. coli PNP, it's approximately 2% of the guanine ribosylation rate. mdpi.com Conversely, some this compound nucleosides are effective inhibitors of PNP. 8-azaIno is the most potent inhibitor of E. coli PNP-catalyzed phosphorolysis of inosine (B1671953) and guanosine (B1672433), with a Ki of about 20 µM, and it is also the only one among its related analogs to inhibit the calf spleen enzyme, with a Ki of approximately 40 µM. researchgate.net

Adenosine (B11128) Deaminases (ADAs) , which catalyze the deamination of adenosine, also interact with this compound analogs. The introduction of a nitrogen at the 8-position can significantly influence inhibitory activity. For example, 8-azanebularine (B10856982) is a 100-fold more potent inhibitor of ADA than its parent compound, nebularine (B15395). umich.edunih.gov However, this "aza effect" is not universal; adding a nitrogen to the imidazole (B134444) ring of the potent inhibitor coformycin (B1669288) does not enhance its inhibitory constant (Ki). umich.edunih.gov In the context of RNA-editing enzymes, adenosine deaminases that act on RNA (ADARs) recognize 8-aza-substituted adenosines. This substitution in RNA substrates can accelerate the rate of deamination by ADAR2 by a factor of 2.8 to 17. acs.org 8-azanebularine as a free nucleoside also inhibits the ADAR2 reaction. acs.org

Other purine metabolism enzymes also recognize this compound analogs. For instance, 8-azaHx (8-azahypoxanthine) and 8-azaGua (8-azaguanine) are effective substrates for the Plasmodium falciparum hypoxanthine (B114508)/guanine/xanthine (B1682287) phosphoribosyltransferase (HGXPRTase), an essential enzyme in the parasite's purine salvage pathway. researchgate.net These analogs show potent discrimination between the parasite and human enzymes, with the kcat/Km for 8-azaHx being nearly 350-fold higher for the parasite enzyme. researchgate.net

EnzymeThis compound AnalogObserved ActivitySource
Purine Nucleoside Phosphorylase (PNP)This compound bases (e.g., 8-azaGua, DaaPur)Substrates (synthetic pathway) rsc.orgmdpi.com
Purine Nucleoside Phosphorylase (PNP)8-azainosineUncompetitive inhibitor researchgate.net
Adenosine Deaminase (ADA)8-azanebularinePotent inhibitor umich.edunih.gov
Adenosine Deaminase (ADAR2)8-aza-adenosine (in RNA)Substrate (accelerated deamination) acs.org
Adenosine Deaminase (ADAR2)8-azanebularine (free nucleoside)Inhibitor acs.org
HGXPRTase (P. falciparum)8-azahypoxanthine (B1664207), 8-azaguanine (B1665908)Substrates (discriminatory vs. human enzyme) researchgate.net

The precise interactions between this compound analogs and enzyme active sites have been elucidated through crystallographic studies and molecular modeling. These analyses reveal the structural basis for their substrate or inhibitory activities.

For Purine Nucleoside Phosphorylase (PNP) , modeling studies show that the regioselectivity of enzymatic glycosylation is governed by the binding mode of the this compound base in the catalytic center. researchgate.net In E. coli PNP, the formation of N9-glycosides is assumed to occur via a binding mode analogous to that of natural purines. researchgate.net However, for 8-aza-7-deazapurines, it is suggested that the Ser90 residue of E. coli PNP interacts with the N8 atom of the purine analog, facilitating the reaction. researchgate.netnih.gov Molecular dynamics simulations of 2,6-diamino-8-azapurine (B97548) (DaaPu) with PNP indicate a preferential binding at the N8 position within the active site, which helps explain why some enzymes yield predominantly N8-ribosylated products. vulcanchem.com Crystallographic data of human PNP with 8-azaguanine bound shows its position within the active site, providing a basis for understanding its interaction compared to the natural substrate, guanine. researchgate.net

In the case of Adenosine Deaminase (ADA) , the potent inhibition by 8-azanebularine is thought to be facilitated by the electron-withdrawing 8-nitrogen, which may enhance the formation of a hydrated tetrahedral intermediate at the C6 position, mimicking the reaction's transition state. umich.eduresearchgate.net

Crystallographic evidence for 8-azaadenosine (B80672) itself reveals a high-anti conformation around a shortened glycosidic linkage, a structural feature that influences how it is recognized by enzymes. acs.org

Modeling studies have also been used to predict the binding of this compound derivatives to other enzymes, such as Leishmania CRK3 cyclin-dependent kinase. These models show a specific binding mode in the ATP site, highlighting hydrogen bonding patterns that explain the selective inhibition of the parasite kinase over human CDK2. researchgate.net

This compound analogs have been shown to modulate the activity of several specific enzymes beyond the central purine salvage pathway.

Phosphodiesterase 5 (PDE5) is notably inhibited by Zaprinast, which is a C(2)-substituted derivative of 8-azahypoxanthine. rsc.org This finding has been significant in the field of PDE5 inhibitor development.

AMP Nucleosidase is competitively inhibited by an 8-spin-labeled analog of AMP, 8-[[[(2,2,5,5-tetramethyl-1-oxy-3-pyrrolidinyl)carbamoyl]methyl]thio]adenosine 5'-phosphate (8-slAMP). This analog has a Ki of 19 µM, compared to the Km of 100 µM for the natural substrate AMP. nih.gov The analog acts as a competitive inhibitor but is not a substrate for the enzyme. nih.gov

The activity of Guanine Deaminase (GDA) can be monitored using fluorescent purine analogs. While some studies have utilized emissive guanine analogs like thiophenoguanine, the principle extends to the potential use of fluorescent 8-azapurines for assaying enzyme activity. acs.org The structural similarity of 8-azaguanine to guanine suggests potential interactions, though specific inhibitory data is less prevalent in the reviewed literature.

Targeted research has focused on 8-azapurines as inhibitors of key enzymes like xanthine oxidase and adenosine deaminase, which are important therapeutic targets.

Xanthine Oxidase (XO) , an enzyme that catalyzes the oxidation of hypoxanthine and xanthine to uric acid, is a target for anti-gout therapies. Allopurinol, an inhibitor of XO, is itself an isomer of an this compound (a pyrazolo[3,4-d]pyrimidine). nih.gov Research has shown that 8-azaguanine is a potent inhibitor of xanthine oxidase, whereas the related 8-azaxanthine (B11884) is a weak inhibitor. semanticscholar.org This has led to the observation of a positive correlation between antitumor activity and XO inhibition for certain analogs. semanticscholar.org Other pyrazolo(3,4-d)pyrimidines, which are 8-aza-7-deazapurine analogs, also serve as inhibitors and, in some cases, substrates of xanthine oxidase. semanticscholar.org

Adenosine Deaminase (ADA) inhibition has been extensively studied with this compound analogs. As mentioned, 8-azanebularine inhibits ADA much more potently than nebularine. umich.edunih.gov A study of erythro- and threo-2-hydroxynonyl substituted 2-phenyl-8-azaadenines found very high inhibitory activity towards ADA, with Ki values in the nanomolar range (e.g., 1.67 nM for the erythro-2-phenyl-8-aza-9-(2-hydroxy-3-nonyl)adenine). doi.org Furthermore, 8-azanebularine-modified RNA duplexes have been shown to selectively inhibit the RNA-editing enzyme ADAR1 over the closely related ADAR2. researchgate.net

EnzymeInhibitorInhibition Constant (Ki / IC50)NoteSource
Xanthine Oxidase8-AzaguaninePotent inhibitorNot a substrate semanticscholar.org
Xanthine Oxidase8-AzaxanthineWeak inhibitor semanticscholar.org
Adenosine Deaminase8-AzanebularineKi is 100-fold lower than for nebularine umich.edunih.gov
Adenosine Deaminaseerythro-2-Phenyl-9-(2-hydroxy-3-nonyl)-8-azaadenineKi = 1.67 nMHigh affinity inhibitor doi.org
ADAR28-Azanebularine (free nucleoside)IC50 = 15 ± 3 mM acs.org
AMP Nucleosidase8-slAMPKi = 19 µMCompetitive inhibitor nih.gov
Phosphodiesterase 5ZaprinastSelective inhibitor rsc.org

The use of this compound analogs has been instrumental in probing the mechanisms of enzyme-catalyzed reactions. Their distinct physicochemical properties, such as fluorescence and altered pKa values, make them valuable tools.

In studies of Purine Nucleoside Phosphorylase (PNP) , the enzymatic ribosylation of fluorescent 8-azapurines like 2,6-diamino-8-azapurine (DaaPur) and 8-azaguanine has revealed that the site of ribosylation (N7, N8, or N9) can be modulated by the source of the enzyme (e.g., calf vs. E. coli) and by point mutations in the active site. mdpi.comresearchgate.netresearchgate.net For example, wild-type calf PNP ribosylates DaaPur at the N7 and N8 positions, whereas an N243D mutant of the same enzyme directs ribosylation to the N9 and N7 positions. researchgate.netnih.gov This highlights the role of specific active site residues in orienting the substrate for catalysis.

For Adenosine Deaminase (ADA) , the accelerated reaction with 8-aza-substituted substrates in ADARs and the potent inhibition of ADA by 8-azanebularine support a mechanism involving a tetrahedral intermediate. umich.eduacs.org The electron-withdrawing nature of the 8-nitrogen is believed to stabilize the negative charge that develops on the purine ring during the transition state of the hydrolytic deamination reaction. umich.eduacs.orgresearchgate.net

The fluorescence of 8-azapurines is particularly useful for mechanistic studies. For example, 8-azaguanosine exhibits intense fluorescence in its deprotonated form, a property that has been used to probe the micro-acidity and transition-state structure in ribozyme-catalyzed reactions. researchgate.netmdpi.compreprints.org

Specific Enzyme Inhibition Research (e.g., Xanthine Oxidase, Adenosine Deaminase)

Interactions with Nucleic Acids and Transcriptional Processes

Beyond direct enzyme interactions, this compound analogs can interfere with the central dogma by interacting with nucleic acids and affecting transcriptional processes. Quantum mechanical perturbation methods have been used to model these interactions. ias.ac.inias.ac.in

Studies evaluating the in-plane (hydrogen bonding) and stacking energies of this compound bases with nucleic acid bases (A, U, G, C, T) have shown that these analogs prefer to bind near guanine or cytosine in a nucleic acid chain. ias.ac.in The calculated interaction energies suggest that the biological activity of 8-azapurines follows the order: 8-azaguanine > 8-aza-2,6-diaminopurine > 8-azaadenine (B1664206). ias.ac.inias.ac.in

8-azaguanine can be incorporated into the RNA of tumors and viruses, substituting for guanine. ias.ac.in The model suggests that 8-azaguanosine can effectively substitute for guanosine during transcription. ias.ac.in This incorporation is possible because 8-azaguanine can adopt the necessary anti conformation. ias.ac.in In contrast, the incorporation of 8-azaadenine is considered less likely. ias.ac.in The incorporation of these fraudulent bases into an RNA template can inhibit further nucleic acid or protein synthesis. ias.ac.inias.ac.in

Theoretical and Experimental Studies of this compound Incorporation into DNA and RNA

The incorporation of this compound analogs into nucleic acids has been a subject of both theoretical modeling and experimental investigation. Theoretical studies, employing quantum mechanical perturbation methods, have been utilized to calculate the interaction energies, including in-plane hydrogen bonding and stacking energies, between this compound bases and the canonical bases of nucleic acids. ias.ac.inias.ac.inresearchgate.net These calculations help predict the likelihood and consequences of such incorporation events during processes like transcription. ias.ac.inias.ac.in

Experimental findings have confirmed that these analogs can be integrated into nucleic acid chains. Early studies demonstrated that 8-azaguanine is incorporated into the nucleic acids of tumor-bearing mice. nih.gov It has been observed that the substitution of guanine with 8-azaguanine is considerable in RNA, whereas significantly less incorporation occurs in DNA. ias.ac.innih.gov This differential incorporation suggests a higher fidelity of DNA polymerases or repair mechanisms compared to RNA polymerases.

More recent research has solidified these findings, showing that 8-azaguanosine-5'-triphosphate (8azaGTP) acts as an efficient substrate for T7 RNA polymerase. acs.orgnih.gov In this process, 8azaGTP is specifically incorporated into the nascent RNA strand opposite to a cytosine residue in the DNA template, indicating that the polymerase recognizes it as an analog of guanosine triphosphate (GTP). acs.orgnih.gov Further evidence comes from studies on the hepatitis delta virus (HDV) ribozyme, where the substitution of guanosine with 8-azaguanosine during in vitro transcription was shown to inhibit the ribozyme's self-cleavage activity, confirming its incorporation into the RNA molecule. nih.gov

Impact on Transcription Specificity and Mis-coding Events

The structural similarity of 8-azapurines to natural purines allows them to enter the cellular machinery for nucleic acid synthesis, but the nitrogen atom at position 8 alters their electronic properties, which can affect the specificity of transcription. During transcription, RNA polymerase selects incoming nucleotides based on their ability to form a correct Watson-Crick base pair with the template DNA strand. researchgate.net

For 8-azaguanine, its nucleoside triphosphate (8azaGTP) is recognized by T7 RNA polymerase as a guanine analog and is incorporated specifically opposite cytosine residues in the template. acs.orgnih.gov This indicates that, at least for this polymerase, 8-azaguanine maintains the correct hydrogen-bonding pattern with cytosine and does not immediately lead to a mis-coding event at the site of incorporation. Its recognition as guanine is further supported by the fact that RNA containing 8-azaguanine is cleaved by ribonuclease T1, an enzyme that specifically targets guanine residues. acs.orgnih.gov

Molecular Basis of Antimetabolite Action on Nucleic Acid Synthesis

The antimetabolite activity of 8-azapurines stems from their ability to interfere with the synthesis and function of nucleic acids. After intracellular conversion to their corresponding nucleotide forms, these analogs can inhibit key enzymatic pathways or be incorporated into DNA and RNA, leading to dysfunctional macromolecules. ias.ac.inrsc.org

One primary mechanism is the inhibition of enzymes involved in nucleotide metabolism. For instance, metabolites of 8-azaguanine have been reported to inhibit ribonucleotide reductase, a critical enzyme for the production of deoxyribonucleotides needed for DNA synthesis. researchgate.net Similarly, 8-azaXMP, the monophosphate form of 8-azaxanthine, is a known inhibitor of orotate (B1227488) phosphoribosyltransferase (OMP) decarboxylase, a key enzyme in the pyrimidine (B1678525) biosynthesis pathway. researchgate.net

Another mechanism is the termination of nucleic acid chain elongation or the disruption of its function after incorporation. Theoretical models suggest that the binding of this compound analogs within the nucleic acid template can inhibit the further growth of the chain, a mechanism that helps explain the antileukemic properties of 8-azaadenosine. ias.ac.in Experimental studies have shown that 8-azaATP can act as a suicidal substrate for yeast poly(A) polymerase, preventing the proper polyadenylation of messenger RNA. researchgate.net The incorporation of 8-azaguanine into RNA has been shown to inhibit the catalytic activity of the hepatitis delta virus ribozyme, demonstrating how its presence can compromise the function of structured RNAs. nih.gov Despite their incorporation and inhibitory effects, 8-azapurines are generally not considered mutagenic, which is a prerequisite for the use of 8-azaguanine in standard mutagenicity tests like the HGPRT assay. researchgate.net

Probing Applications in Structured RNAs and Ribozymes

The intrinsic fluorescence of certain this compound analogs makes them powerful tools for probing the structure and function of nucleic acids. rsc.orgmdpi.com Unlike canonical purines, which are essentially non-fluorescent, many 8-azapurines exhibit significant, pH-dependent fluorescence, allowing them to serve as isosteric (shape-mimicking) and spectroscopic probes within RNA molecules. rsc.orgresearchgate.net

8-Azaguanosine (8azaG) has been particularly valuable in this regard. acs.orgnih.gov Its triphosphate form, 8azaGTP, can be enzymatically incorporated into RNA, replacing guanosine without significantly perturbing the RNA's structure or stability. acs.orgnih.gov The fluorescence of 8azaG is high when its N1 position is deprotonated at alkaline pH but is substantially quenched when protonated at neutral pH or when incorporated into a base-paired RNA duplex. acs.orgnih.gov This pH-dependent fluorescence allows researchers to probe the local microenvironment and ionization state of specific guanine residues within structured RNAs and ribozymes. acs.orgnih.gov This application is crucial for investigating the catalytic mechanisms of RNA enzymes, where the ionization of active site nucleobases is often implicated. acs.orgnih.gov

Another analog, 8-azanebularine, has been employed as a transition-state mimic in studies of RNA-editing enzymes. researchgate.net Specifically, its covalent hydrate (B1144303) resembles the proposed tetrahedral intermediate in the deamination of adenosine to inosine catalyzed by ADAR enzymes. researchgate.net Incorporating 8-azanebularine into an RNA substrate allows for the trapping of the enzyme-RNA complex, facilitating structural and mechanistic studies of the editing process. researchgate.net These fluorescent and mechanistic probes provide insights into RNA catalysis and protein-RNA recognition that are difficult to obtain through other methods. mdpi.commdpi.com

Duplex Stability and Mismatch Discrimination in DNA

The substitution of a carbon atom with nitrogen at the 8-position of the purine ring influences base pairing and stacking interactions, thereby affecting the stability of the DNA duplex. The impact of this compound incorporation on duplex stability and mismatch discrimination has been quantified using techniques like UV-dependent thermal melting (Tm) and fluorescence quenching. acs.orgnih.gov

Studies on DNA duplexes containing 8-aza-2'-deoxyguanosine (Gd) have shown that it acts as a good mimic of natural deoxyguanosine, forming a strong base pair with deoxycytidine (dC) and exhibiting excellent mismatch discrimination. researchgate.net The α-anomers of 8-aza-2'-deoxyguanosine (αGd) have been found to be even more effective at discriminating against mismatched bases than their natural β-anomer counterparts. acs.orgnih.gov Interestingly, duplexes containing single "purine-purine" pairs like αGd-αGd were found to be significantly more stable than those with the natural β-d configuration. acs.orgnih.gov

The stability of duplexes containing this compound analogs can be highly dependent on the specific analog and the identity of the opposing base. For example, when 8-aza-2'-deoxyisoguanosine was incorporated into a duplex, the stability was found to decrease in the order of the opposing base being m5iCd > dG > dT ≥ dC > dA. seela.net In contrast, N8-glycosylated 8-azapurines generally lead to a decrease in the stability of DNA duplexes. acs.org The fluorescence of 8-azaguanine analogs is often quenched upon forming a stable base pair within a duplex, and this property can be exploited to sense base pairing versus mismatches, as the fluorescence is significantly higher when the analog is part of a mismatched pair. researchgate.net

Below is a data table summarizing the thermodynamic stability of DNA duplexes containing 8-aza-2'-deoxyisoguanosine (4) paired against canonical bases and 5-methyl-2'-deoxyisocytidine (m5iCd).

Duplex Pair (X·Y)Tm (°C) at pH 7.2Tm (°C) at pH 8.4Tm (°C) at pH 9.4
4 · m5iCd59.857.352.7
4 · dG53.150.446.9
4 · dT49.447.544.5
4 · dC49.346.942.5
4 · dA47.245.042.1

Data sourced from reference seela.net. Tm values were measured in buffer containing 1 M NaCl, 0.1 M MgCl2, and 60 mM Na-cacodylate (pH 7.2) or in buffer containing 1 M NaCl and 60 mM Na-cacodylate (pH 8.4 and 9.4).

Hydrogen Bonding and Stacking Interactions with Nucleic Acid Bases and Base Pairs

The molecular interactions of 8-azapurines within a nucleic acid structure are governed by a combination of hydrogen bonding and base stacking. Theoretical studies using quantum mechanical methods have been performed to quantify these interactions. ias.ac.inias.ac.in These calculations evaluate the in-plane (hydrogen bonding) and stacking energies of this compound bases with the canonical bases (A, T, C, G, U) and with existing base pairs. ias.ac.inresearchgate.net

The results of these energy calculations indicate that 8-azapurines have a preference for binding near guanine or cytosine residues within a nucleic acid chain. ias.ac.in The stability of stacked complexes is predicted to be in the order of 8-azaguanine > 8-aza-2,6-diaminopurine > 8-azaadenine. ias.ac.in For hydrogen bonding, 8-azaadenine can form Watson-Crick pairs with uracil (B121893) or thymine (B56734) with interaction energies comparable to the natural A-U/T pair. ias.ac.in In contrast, the interaction of 8-azaguanine with uracil or thymine, while having considerable energy, tends to distort the nucleic acid chain. ias.ac.in

Experimental evidence supports the notion that 8-azapurines can functionally substitute for natural purines without causing major structural disruptions. The replacement of guanine with 8-azaguanine in RNA duplexes does not significantly alter their thermal melting temperature (Tm). acs.orgnih.gov This suggests that 8-azaguanine effectively maintains the crucial hydrogen bonding and stacking interactions that stabilize the duplex structure. acs.orgnih.gov Furthermore, conformational studies show that this compound nucleosides, like natural purines, can adopt a wide range of anti conformations around the glycosylic bond, allowing them to fit within the standard geometry of a DNA or RNA helix. rsc.org

The calculated interaction energies for 8-azapurines with nucleic acid bases are presented in the table below.

Interacting PairHydrogen Bonding Energy (kcal/mol)Stacking Energy (kcal/mol)
8-azaguanine : Cytosine-22.42*-9.15
8-azaguanine : Guanine--9.42
8-azaadenine : Thymine/Uracil-8.49 / -8.52-7.39 / -7.42
8-aza-2,6-diaminopurine : Thymine/Uracil-10.15 / -10.18-8.51 / -8.53

*Data sourced from reference ias.ac.in. This value represents the interaction of 8-azaguanine with a G-C base pair. The table shows dimer energies for H-bonding and stacking with individual bases.

Receptor Binding and Ligand Activity

Beyond their role as nucleic acid components, this compound derivatives have been extensively explored as ligands for various cellular receptors, demonstrating a range of biological activities. rsc.org Their structural analogy to natural purine ligands, such as adenosine, makes them promising candidates for modulating receptor function. mdpi.com

A significant area of research has focused on their interaction with adenosine receptors (A₁, A₂ₐ, and A₃). researchgate.netnih.gov Synthetic chemistry efforts have produced libraries of this compound derivatives, such as N-(9-benzyl-2-phenyl-8-azapurin-6-yl)-amides, which exhibit high affinity and selectivity for the A₁ adenosine receptor subtype. researchgate.net The introduction of specific substituents, like a fluorine atom on the 9-benzyl group, has been shown to enhance this affinity. nih.gov Quantitative structure-activity relationship (QSAR) models and molecular docking studies have been developed to rationalize the observed binding affinities and guide the design of new, more potent, and selective A₁ receptor ligands. researchgate.netnih.gov These compounds can act as either agonists or antagonists, making them valuable as pharmacological tools and potential therapeutic agents for conditions involving adenosine signaling. mdpi.com

The application of 8-azapurines extends to other receptor targets as well. Novel N⁶ derivatives of this compound have been designed and synthesized as antiplatelet agents. researchgate.net These compounds were shown to inhibit platelet aggregation by targeting the P2Y₁₂ receptor, a key receptor for ADP on the platelet surface. In silico molecular docking studies have supported these findings, revealing a strong binding affinity of the active compounds for the P2Y₁₂ receptor. researchgate.net The fluorescent properties of some this compound derivatives are also being leveraged to develop probes for studying receptor-binding mechanisms and enzyme-ligand interactions. mdpi.com

Adenosine Receptor Antagonism and Agonism Research

Derivatives of the this compound scaffold, which is chemically known as 1,2,3-triazolo[4,5-d]pyrimidine, have been the subject of extensive research as modulators of adenosine receptors. acs.org These receptors (A₁, A₂ₐ, A₂ₑ, and A₃) are G-protein coupled receptors that are crucial in numerous physiological processes, making them attractive targets for therapeutic agents. soton.ac.uk Research has largely concentrated on developing antagonists, particularly for the A₁ and A₂ₐ receptor subtypes, by modifying substituents at various positions on the this compound nucleus. acs.org

A₁ Receptor Antagonism:

A significant body of research has focused on developing potent and selective A₁ adenosine receptor antagonists. Structure-activity relationship (SAR) studies have revealed that lipophilic substitutions are key to high affinity.

One major class of antagonists is the 3,7-disubstituted-1,2,3-triazolo[4,5-d]pyrimidines. nih.gov For these compounds, a lipophilic substituent at the 3-position and an amino group at the 7-position are critical. Radioligand binding assays on bovine brain adenosine receptors demonstrated that many of these derivatives possess high affinity and selectivity for the A₁ receptor subtype over the A₂ₐ subtype. nih.govacs.org The nature of the substituent at the 3-position significantly influences affinity, with a 2-chlorobenzyl group being the most effective, followed by benzyl (B1604629) and then phenethyl groups. nih.govcapes.gov.br At the 7-position, the most active derivatives were those bearing cycloalkylamino (like cyclopentyl- and cyclohexylamino) or specific aralkylamino groups (like α-methylbenzyl- and 1-methyl-2-phenylethylamino). nih.govacs.org

Another promising group is the 8-azaadenine series. Studies on 2-phenyl-9-benzyl-8-azapurines with an amido group at the C6 position showed high affinity for the A₁ receptor and good selectivity against A₂ₐ and A₃ receptors. nih.govresearchgate.net Further refinement of this scaffold led to N-[9-(ortho-fluorobenzyl)-2-phenyl-8-azapurin-6-yl]-amides. nih.gov The introduction of a fluorine atom at the ortho position of the 9-benzyl group was found to generally increase the affinity for the A₁ subtype without significantly impacting A₂ₐ and A₃ affinity. nih.gov

Research into 2-phenyl-8-azaadenines bearing a 2-hydroxynonyl substituent at the N9 position also yielded potent A₁ ligands. doi.org For example, the erythro-2-phenyl-9-(2-hydroxy-3-nonyl)-8-azaadenine analog demonstrated a very high affinity for the A₁ receptor, with a Kᵢ value of 2.8 nM. doi.org These studies also highlighted stereoselectivity, where the erythro diastereoisomers proved to be more active than the threo isomers. doi.org Similarly, N⁶- and N⁹-hydroxyalkyl substituted 8-azaadenines have been developed as effective A₁ ligands, with 2-phenyl-9-(2-hydroxy-3-propyl)-N⁶-cyclopentyl-8-azaadenine and its N⁶-cyclohexyl analog showing high A₁ affinity with Kᵢ values of 2.2 nM and 2.8 nM, respectively. nih.gov

This compound Derivative ClassSubstituent at Position 3Substituent at Position 7A₁ Receptor Affinity (Kᵢ, nM)Selectivity (A₂ₐ Kᵢ / A₁ Kᵢ)
3-Aralkyl-7-(amino-substituted)-1,2,3-triazolo[4,5-d]pyrimidine2-Chlorobenzyl(R)-1-Methyl-2-phenylethylamino39>250
3-Aralkyl-7-(amino-substituted)-1,2,3-triazolo[4,5-d]pyrimidine2-Chlorobenzyl(R,S)-1-Methyl-2-phenylethylamino7346
N⁶,N⁹-disubstituted-8-azaadenineN/A (Phenyl at C2, 2-hydroxy-3-propyl at N9)N/A (Cyclopentyl at N6)2.2High
N⁶,N⁹-disubstituted-8-azaadenineN/A (Phenyl at C2, 2-hydroxy-3-propyl at N9)N/A (Cyclohexyl at N6)2.8High

A₂ₐ Receptor Antagonism:

While many this compound derivatives show selectivity for the A₁ receptor, other series have been specifically optimized as A₂ₐ antagonists. The A₂ₐ receptor is a key target in neurodegenerative disorders. acs.org A notable success in this area is the development of functionalized 7-aryltriazolo[4,5-d]pyrimidine derivatives. Optimization of this series for potency, selectivity, and pharmacokinetic properties led to the discovery of Vipadenant (V2006/BIIB014). cenmed.com This compound is a potent and selective A₂ₐ antagonist (Kᵢ = 1.3 nM for A₂ₐ vs. 68 nM for A₁) that has advanced to clinical trials. cenmed.com

Agonism Research:

The structural features that differentiate adenosine receptor antagonists from agonists are well-established. Generally, compounds that retain a ribose moiety similar to the endogenous ligand, adenosine, act as agonists, whereas replacing this group with a lipophilic substituent typically results in antagonists. acs.org Consequently, research on this compound analogs has predominantly yielded antagonists. The development of potent and selective this compound-based agonists is less common in the literature compared to the extensive work on antagonists.

Advanced Spectroscopic Analysis and Fluorescent Probe Applications

Fluorescence Spectroscopy of 8-Azapurine (B62227) and its Derivatives

The fluorescence properties of 8-azapurines are a focal point of research due to their potential as probes in enzymology and nucleic acid studies. nih.govmdpi.comnih.gov Their emission characteristics are intricately linked to their molecular structure, the surrounding chemical environment, and excited-state dynamics. rsc.orgtandfonline.com

In contrast to the canonical purines, 8-azapurines and their nucleosides often display measurable fluorescence in neutral aqueous solutions. rsc.org Among the various derivatives, 2,6-diamino-8-azapurine (B97548) (also known as 2-amino-8-azaadenine) is a particularly strong emitter, with a fluorescence quantum yield of approximately 0.4 for the free base. mdpi.comvulcanchem.com Its fluorescence is centered around 365 nm. mdpi.comvulcanchem.com The nucleoside form of 2,6-diamino-8-azapurine exhibits an even higher quantum yield, reaching up to 0.9. mdpi.comvulcanchem.com

8-azaxanthine (B11884) is another intensely fluorescent derivative, especially in weakly acidic aqueous solutions, with an emission maximum at 420 nm and an unusually large Stokes shift. rsc.org The fluorescence of 8-azaguanosine (8-azaGuo) is most intense in its deprotonated form, while 8-azaadenosine (B80672) (8-azaAdo) is moderately fluorescent as a neutral molecule. rsc.org The spectral properties of several this compound derivatives are detailed in the interactive table below.

Interactive Table: Spectral Parameters of Selected this compound Derivatives

Compound Form Excitation Max (nm) Emission Max (nm) Quantum Yield (Φ) Reference
2,6-Diamino-8-azapurine Neutral ~310 365 ~0.4 mdpi.comvulcanchem.com
N9-β-D-ribosyl-2,6-diamino-8-azapurine Neutral ~310 365 ~0.9 mdpi.comnih.gov
N8-β-D-ribosyl-2,6-diamino-8-azapurine Neutral ~320 430 ~0.4 mdpi.comnih.gov
8-Azaxanthine Neutral (acidic pH) ~280 420 - rsc.org
8-Azaguanosine Anion (pH > 8) 278 362 0.55 nih.govacs.org
8-Azaadenosine Neutral - - 0.06 nih.gov
8-Azainosine Anion (pH > 8) - - 0.02 nih.gov

The fluorescence of 8-azapurines is highly dependent on environmental factors such as pH, solvent polarity, and isotopic substitution. rsc.org This sensitivity makes them excellent candidates for use as environmental probes. rsc.orgnih.gov

The fluorescence of 8-azaguanine (B1665908) and its nucleosides is strongly pH-dependent. acs.orgnih.gov For instance, 8-azaguanosine-5'-triphosphate (8azaGTP) shows a significant increase in fluorescence quantum yield as the pH rises from 6.0 to 9.0, corresponding to the deprotonation of the N1 position. acs.orgnih.gov The fluorescence of 2,6-diamino-8-azapurine also shifts in acidic media, with the emission maximum moving from 365 nm to about 410 nm at a pH of approximately 2.5. vulcanchem.com

Solvent polarity also plays a crucial role. For example, 8-azaxanthine exhibits dual fluorescence emission in non-aqueous protic solvents like alcohols, with maxima at 340 nm and 420 nm. mdpi.comnih.gov This phenomenon is not observed in aqueous solutions, where only the long-wavelength band is present. mdpi.com Furthermore, isotope effects have been observed, such as in the dual fluorescence of 8-azaxanthine in deuterated methanol (B129727) compared to regular methanol. mdpi.comnih.gov

The complex tautomeric equilibria in 8-azapurines significantly influence their spectroscopic properties. vulcanchem.com In neutral aqueous solution, 2,6-diamino-8-azapurine primarily exists as the N9H tautomer. vulcanchem.com The fluorescence of 8-azaguanine is attributed to a minor tautomer, the N(8)-H form, while the predominant N(9)-H tautomer is essentially non-fluorescent. nih.gov

Phototautomerism, or excited-state proton transfer (ESPT), is a key feature in the photophysics of many 8-azapurines. rsc.orgtandfonline.com For example, the intense fluorescence of 8-azaxanthine in weakly acidic media is due to a phototautomeric monoanion. rsc.org In some derivatives like 8-azaisoguanine, dual-band fluorescence is observed in the neutral form, which is a result of phototautomerism. rsc.org Theoretical studies on 9H-2,6-diamino-8-azapurine suggest that the 8H-tautomer is responsible for the fluorescent band observed at 410 nm and have helped elucidate the mechanism of its phototautomerism. researcher.lifenih.gov

The photophysical pathways of 8-azapurines have been investigated through both experimental and computational methods. For 9H-2,6-diamino-8-azapurine, the primary photochemical event involves the absorption of light to the bright 1(ππ* La) state. nih.govresearchgate.net This state then undergoes a barrierless evolution to its minimum energy region, from which the excess energy is released as fluorescence. nih.govresearchgate.net Radiationless decay pathways back to the ground state are considered unlikely due to high energy barriers. nih.govresearchgate.net

In the case of 8-azaguanine, its fluorescence, which peaks around 400 nm, is thought to originate mainly from the second triplet excited state, populated via intersystem crossing from the first singlet excited state. ias.ac.inias.ac.in Time-resolved studies on 8-azaxanthine in alcoholic media have revealed that the long-wavelength emission is delayed, indicating a photo-transformation process. mdpi.com

The fluorescence quantum yield (Φ) is a critical parameter that quantifies the efficiency of the fluorescence process. Several this compound derivatives exhibit high quantum yields, making them highly effective fluorescent probes. nih.gov

As previously mentioned, the N9-riboside of 2,6-diamino-8-azapurine is exceptionally fluorescent, with a quantum yield reaching as high as 0.9. mdpi.comresearchgate.net The corresponding free base has a quantum yield of about 0.4. mdpi.comvulcanchem.com 8-azaguanosine in its anionic form has a quantum yield of 0.55. nih.gov In contrast, some derivatives like 8-azaadenosine and 8-azainosine have more modest quantum yields of 0.06 and 0.02, respectively, in their emitting forms. nih.gov The quantum yield of 8-azaguanine itself can vary depending on the excitation wavelength, ranging from 0.05 to 0.33. nih.gov

Excited State Relaxation Mechanisms and Photophysics

Fluorescent Probe Applications in Chemical Biology

The unique fluorescence properties of 8-azapurines have led to their widespread use as fluorescent probes in enzymology and for studying nucleic acids. nih.govmdpi.com Their ability to substitute for natural purines in many biological processes makes them powerful tools for investigating biochemical mechanisms. rsc.orgnih.gov

This compound derivatives are particularly useful for monitoring enzymatic reactions in real-time. vulcanchem.com For instance, the significant change in fluorescence upon phosphorolysis of certain this compound ribosides allows for sensitive assays of purine (B94841) nucleoside phosphorylase (PNP) activity. vulcanchem.comnih.gov The N7-riboside of 2,6-diamino-8-azapurine acts as a fluorogenic substrate for mammalian PNP, while the N8-riboside is specific for the bacterial enzyme, enabling the development of selective assays. vulcanchem.com

Furthermore, 8-azaguanine has been incorporated into RNA as a fluorescent reporter to probe the ionization states of nucleobases within structured RNAs. acs.orgnih.gov This is possible because its fluorescence is quenched upon incorporation into base-paired RNA but remains pH-dependent. acs.orgnih.gov The high quantum yields of compounds like the N9-riboside of 2,6-diamino-8-azapurine allow for high-sensitivity detection in various analytical applications. vulcanchem.com The pH-dependent fluorescence of these compounds also suggests their potential use in developing fluorescent pH sensors for biological systems. vulcanchem.com

Real-Time Monitoring of Enzymatic Reactions

The change in fluorescence properties of this compound derivatives upon enzymatic modification makes them excellent probes for the real-time monitoring of enzyme kinetics. vulcanchem.comacs.org This is particularly valuable for enzymes involved in purine metabolism. vulcanchem.com For example, 8-azapurines serve as substrates for purine nucleoside phosphorylase (PNP), an enzyme that catalyzes the conversion between purines and their nucleosides. vulcanchem.comresearchgate.net The enzymatic reaction can be continuously monitored by observing the changes in fluorescence intensity or wavelength as the this compound is converted to its corresponding nucleoside. vulcanchem.comresearchgate.netresearchgate.net

A notable example is the use of 8-azaguanine to monitor the reverse synthetic reaction of PNP. researchgate.netresearchgate.net The enzymatic conversion of 8-azaguanine to 8-azaguanosine leads to a significant change in the fluorescence signal, allowing for the determination of kinetic parameters for both the this compound substrate and the second substrate, α-D-ribose 1-phosphate. researchgate.netresearchgate.net Similarly, 2,6-diamino-8-azapurine and its ribosides are used as fluorogenic substrates for different types of PNP, enabling the development of specific assays for these enzymes. vulcanchem.commdpi.com The high fluorescence quantum yield of some of these derivatives allows for highly sensitive detection. vulcanchem.com

The utility of 8-azapurines extends to other enzymes as well. For instance, 8-azaxanthine is a known inhibitor of urate oxidase, and its interaction with the enzyme can be monitored to assess enzyme activity. researchgate.net The fluorescence of this compound analogs has also been employed to study the mechanisms of catalytic RNAs (ribozymes). researchgate.netpreprints.org

Probing Active Site Microenvironments within Proteins and Nucleic Acids

The fluorescence of this compound derivatives is highly sensitive to the polarity and hydrogen-bonding characteristics of their local environment. rsc.orgmdpi.com This property makes them valuable probes for investigating the microenvironments of active sites in proteins and nucleic acids. nih.govmdpi.com When an this compound is incorporated into a biopolymer, changes in its fluorescence spectrum, such as shifts in emission wavelength or alterations in quantum yield, can provide detailed information about the hydrophobicity, accessibility to solvent, and specific interactions within the binding pocket. rsc.orgmdpi.com

For instance, the fluorescence of 8-azaguanine is quenched when it is incorporated into a base-paired RNA structure, and the extent of this quenching can report on the local environment. acs.org Furthermore, the pH-dependent fluorescence of 8-azaguanine has been used to probe the ionization states of nucleobases within structured RNAs, which is crucial for understanding the catalytic mechanisms of ribozymes. acs.orgnih.gov The significant differences in the fluorescence of various N-methyl derivatives of 8-azaguanine have been instrumental in identifying the specific tautomeric forms responsible for emission, providing a deeper understanding of the probe's behavior in different environments. rsc.org

The environmental sensitivity of this compound fluorescence has also been utilized in studying enzyme-inhibitor complexes. For example, the fluorescence of 8-aza-9-deazapurine ribosides, which are potent inhibitors of some PNPs, has been used to identify the tautomeric forms of the bound ligand within the enzyme's active site. preprints.orgmdpi.com

Characterization of Ligand-Protein and Nucleic Acid Interactions

The fluorescent properties of 8-azapurines are instrumental in characterizing the binding interactions between ligands and proteins, as well as interactions within and between nucleic acids. nih.govresearchgate.net Changes in fluorescence upon binding, such as an increase in intensity or a shift in the emission maximum, can be used to determine binding affinities, stoichiometries, and kinetics of association and dissociation.

For example, the binding of 8-azaguanine to calf spleen PNP results in a fluorescent complex with a red-shifted excitation spectrum compared to the free analog. preprints.org This spectral shift provides a clear signal for monitoring the binding event. Similarly, a weakly fluorescent analog of 8-azaguanine shows a marked increase in fluorescence upon binding to the enzyme. preprints.org These fluorescence changes allow for detailed spectroscopic investigations of the enzyme-ligand interactions. preprints.org

In the context of nucleic acids, the fluorescence of 8-azapurines can be used to study polynucleotide interactions. mdpi.com The incorporation of fluorescent this compound analogs into DNA or RNA strands allows for the monitoring of processes such as hybridization, protein-nucleic acid binding, and conformational changes. mdpi.com For instance, 8-aza-isoguanosine, which is fluorescent even when incorporated into polymers, can serve as a reporter of oligonucleotide structure and interactions. preprints.org The quenching of 8-azaguanine fluorescence upon incorporation into base-paired RNA provides a means to study the dynamics and structure of the nucleic acid. acs.org

Cellular Uptake and Bioimaging Applications in Specific Cellular Compartments

The inherent fluorescence of certain this compound derivatives makes them suitable for bioimaging applications, allowing for the visualization of their uptake and localization within cells. researchgate.netrsc.org Their ability to penetrate cell membranes enables their use as probes to study cellular processes and compartments. rsc.orgnih.gov

For example, studies with 2-aryl-1,2,3-triazolopyrimidines, which are derivatives of this compound, have shown that these compounds can enter cells and selectively accumulate in specific organelles such as the cell membrane, Golgi complex, and endoplasmic reticulum. rsc.orgnih.gov This selective accumulation allows for the targeted imaging of these cellular structures. nih.govresearchgate.net The fluorescence of these probes can be monitored using fluorescence microscopy to track their distribution and dynamics within the living cell. rsc.orgresearchgate.net

Furthermore, the development of this compound derivatives with two-photon absorption properties opens up possibilities for deeper tissue imaging with reduced phototoxicity. The combination of cellular uptake and specific subcellular localization makes these fluorescent probes valuable tools for cell biology research. researchgate.net

Analytical and Clinical Utility in Biological Samples

The strong fluorescence of many this compound derivatives and their ability to act as substrates or inhibitors for key enzymes give them significant potential for analytical and clinical applications. nih.govresearchgate.net They can be used to develop sensitive assays for quantifying enzyme activities in complex biological samples, such as crude cell homogenates. researchgate.netnih.gov

For instance, the distinct substrate specificities of 2,6-diamino-8-azapurine ribosides for mammalian versus bacterial purine nucleoside phosphorylases (PNP) allow for the creation of highly selective assays. vulcanchem.commdpi.com The N7-riboside is a fluorogenic substrate for mammalian PNP, while the N8-riboside is specific for the bacterial enzyme. vulcanchem.com This selectivity is particularly important in clinical diagnostics and for applications such as monitoring the efficacy of gene therapy strategies that utilize bacterial PNP. mdpi.com

The high fluorescence quantum yields of these probes enable the development of high-sensitivity detection methods. vulcanchem.com The ability to directly and continuously monitor enzymatic reactions in real-time without the need for coupled assays simplifies the analytical procedure and improves accuracy. researchgate.net These fluorescent probes offer a powerful alternative to traditional colorimetric or radiometric assays for the determination of enzyme activity in research and clinical settings. nih.gov

Other Spectroscopic and Structural Characterization Techniques

Beyond fluorescence, other spectroscopic methods are crucial for a comprehensive understanding of the structure and properties of 8-azapurines.

UV-Vis Absorption Spectroscopy and Spectral Data Analysis

UV-Vis absorption spectroscopy is a fundamental technique used to characterize this compound derivatives and analyze their behavior in different environments. nih.govrsc.org The absorption spectra provide information about the electronic structure of the molecule and are sensitive to factors such as pH, solvent polarity, and tautomeric form. researchgate.netrsc.org

The tautomeric equilibria of 8-azapurines, which are more complex than those of natural purines, can be investigated using UV-Vis spectroscopy. vulcanchem.comrsc.org For example, the ground-state tautomers of 2,6-diamino-8-azapurine can be resolved by analyzing their UV-Vis absorption peaks. vulcanchem.com The pH dependence of the UV spectra is used to determine the pKa values of the ionizable groups on the this compound ring system. researchgate.netrsc.org

Analysis of UV-Vis spectral data is also critical for interpreting fluorescence measurements. For instance, discrepancies between absorption and fluorescence excitation spectra of 8-azaguanine led to the understanding that its fluorescence originates from a minor tautomer. researchgate.netrsc.org Furthermore, UV-Vis spectroscopy is used to monitor enzymatic reactions, often in conjunction with fluorescence, by observing the changes in absorbance as the substrate is converted to the product. d-nb.info Density Functional Theory (DFT) calculations are often employed to predict and interpret the UV-Vis absorption spectra of this compound derivatives, providing a deeper understanding of their electronic transitions. rsc.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1H, 13C)

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) techniques, is a fundamental tool for the structural elucidation and conformational analysis of this compound derivatives. researchgate.netresearchgate.net It is routinely used to confirm the structures of newly synthesized compounds. nih.govjournalskuwait.org One-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, provide complete assignments of ¹H and ¹³C chemical shifts, which is essential for unambiguous structure verification. ceon.rsmdpi.com

For instance, the tautomeric equilibrium between amino and imino forms of 2,6-diamino-8-azapurine, which influences its fluorescent properties, can be resolved using ¹H NMR analysis, with NH protons typically appearing in the δ 6.5–7.5 ppm range. vulcanchem.com In studies of N6 derivatives of this compound, all synthesized products were characterized by ¹H NMR and ¹³C NMR to confirm their structures. nih.gov Similarly, the structures of novel 5-alkyl-3-(4-nitrophenyl)-3H- researchgate.netresearchgate.netontosight.aitriazolo[4,5-d]pyrimidine-7-carbonitriles were confirmed using ¹H and ¹³C NMR, alongside other spectroscopic methods. researchgate.netjournalskuwait.org

NMR is also a powerful technique for studying the conformation of this compound nucleosides in solution. researchgate.net Computational studies using methods like PCILO (Perturbative Configuration Interaction using Localized Orbitals) have predicted the conformational preferences of these nucleosides, and these predictions have been found to be in agreement with available NMR data. nih.gov For C(2')-endo 8-aza analogs, an anti conformation for the glycosidic bond (χ) and a gg conformation for the exocyclic C(4')-C(5') bond are indicated. nih.gov In contrast, for C(3')-endo sugar puckering, a syn conformation is preferred due to an intramolecular hydrogen bond. nih.gov The striking rigidity of the pentofuranose (B7776049) ring in some 2'-deoxy-2'-fluoro-β-D-arabinofuranosyl this compound nucleosides has been demonstrated through NMR analysis, showing an unusually rigid N-type conformation in solution. researchgate.net

Representative NMR Applications for this compound Structural Analysis
Compound TypeNMR Technique(s)Key FindingsReference
N6 derivatives of this compound¹H NMR, ¹³C NMRConfirmation of product structures. nih.gov
2,6-Diamino-8-azapurine¹H NMRResolution of ground-state tautomers (amino vs. imino forms). vulcanchem.com
This compound nucleosidesNMR (general)Agreement with PCILO predictions for anti/syn conformations. nih.gov
Substituted triazolo[4,5-d]pyrimidines¹H NMR, ¹³C NMRStructural confirmation of novel synthesized compounds. researchgate.netjournalskuwait.org
2'-fluoro-arabinofuranosyl 8-azapurinesNMR (PSEUROT program)Demonstrated unusually rigid N-type sugar conformation in solution. researchgate.net

Mass Spectrometry (MS) for Characterization and Photo-Transformation Pathway Analysis

Mass spectrometry (MS) is an indispensable technique for the characterization of 8-azapurines, providing confirmation of molecular weight and elemental composition. ontosight.ai High-Resolution Mass Spectrometry (HRMS) is frequently employed to verify the structures of newly synthesized derivatives, ensuring high accuracy. researchgate.netnih.govjournalskuwait.org

The electron impact-induced fragmentation of 8-azapurines has been studied, revealing pathways analogous to their corresponding purine derivatives. nih.gov The mass spectra of several simple 8-azapurines, including 8-azaadenine (B1664206), 8-azahypoxanthine (B1664207), and 8-azaguanine, are all distinguished by intense molecular ion peaks. nih.gov For 8-azaadenine and 8-azahypoxanthine, a primary fragmentation pathway involves the elimination of a nitrogen molecule from the molecular ion, although this is a less significant process for other analogs like 8-azaxanthine and 8-azaguanine. nih.gov These fragmentation pathways are substantiated by accurate mass measurements and deuterium (B1214612) labeling studies. nih.gov

Beyond simple characterization, MS has been crucial in elucidating the photo-transformation pathways of certain this compound derivatives. researchgate.netresearchgate.net For new 2-aryl-1,2,3-triazolopyrimidines, which show an increase in emission intensity upon irradiation, mass spectrometric analysis suggested a photo-transformation mechanism. researchgate.netrsc.org This pathway is believed to occur through the homolytic cleavage of a carbon-chlorine (C-Cl) bond upon exposure to UV light. researchgate.netresearchgate.netrsc.org The structure of the resulting active intermediate was identified through a series of mass spectrometry experiments and confirmed by synthesizing the proposed transformation products. researchgate.netrsc.orgrscf.ru

Key Findings from Mass Spectrometry Analysis of 8-Azapurines
This compound Derivative(s)MS Technique/FocusObservation/ConclusionReference
8-Azaadenine, 8-Azahypoxanthine, 8-Azaguanine, etc.Electron Impact MSCharacterized by intense molecular ion peaks; fragmentation pathways analogous to purines. nih.gov
8-Azaadenine, 8-AzahypoxanthineFragmentation AnalysisInitial fragmentation occurs via elimination of N₂ from the molecular ion. nih.gov
N6 derivatives of this compoundHRMSUsed for structural characterization of all synthesized products. nih.gov
2-Aryl-1,2,3-triazolopyrimidines (chloro-substituted)Photo-transformation AnalysisIdentified a pathway involving homolytic cleavage of a C-Cl bond upon UV irradiation. researchgate.netresearchgate.netrsc.org
Photo-transformation productsStructural IdentificationThe structure of the active intermediate was identified by a series of MS experiments. researchgate.netrscf.ru

X-ray Crystallography in Structural Analysis (e.g., enzyme-ligand complexes, nucleoside conformations)

X-ray crystallography is a definitive method for determining the precise three-dimensional structure of this compound derivatives and their complexes, providing critical insights into their conformation and intermolecular interactions. researchgate.netjournalskuwait.orgontosight.ai It has been used to analyze the crystal structures of the parent compounds, their nucleosides, and their complexes with biological macromolecules like enzymes. researchgate.netrsc.org

Crystallographic studies of this compound nucleosides have been vital for understanding their conformational preferences in the solid state. For example, the crystal structure of 8-azaadenosine revealed a high-anti conformation around a shortened glycosidic linkage. acs.org These solid-state structures can then be compared to the preferred conformations in solution determined by techniques like NMR. nih.gov In some cases, the conformation observed in the crystal is attributed to crystal packing forces. nih.gov The crystal structure of 3-methyl-8-azaxanthine monohydrate showed that the free base exists as the N(8) tautomer. rsc.org Studies on ticagrelor (B1683153) analogues, which are 1,2,3-triazolo[4,5-d]pyrimidines, have also used crystallographic data to confirm preferred conformations. uliege.be

A particularly powerful application of X-ray crystallography is in the study of enzyme-ligand complexes, which reveals the specific interactions between an this compound inhibitor or substrate and the active site of an enzyme. researchgate.net High-resolution X-ray structures have been determined for the enzyme urate oxidase from Aspergillus flavus in complex with the inhibitor 8-azaxanthine (AZA). sigmaaldrich.com Similarly, the binding modes of 8-azapurines with purine nucleoside phosphorylase (PNP) have been investigated. researchgate.net These structural studies are fundamental for understanding the mechanism of action of these compounds and for the rational design of more potent and selective enzyme inhibitors. researchgate.netrsc.org

Highlights of X-ray Crystallography Studies on 8-Azapurines
Compound/ComplexKey Structural FindingReference
8-AzaadenosineExhibits a high-anti conformation around the glycosidic bond in the crystal. acs.org
3-Methyl-8-azaxanthineCrystal structure confirms the N(8) tautomer is present in the free base. rsc.org
Urate Oxidase with 8-Azaxanthine (AZA)High-resolution structure of the enzyme-inhibitor complex was determined. sigmaaldrich.com
Human PNP with 8-azaguanineStructural studies revealed the binding sites and interactions within the enzyme. researchgate.net
5-ethyl-3-(4-nitrophenyl)-3H- researchgate.netresearchgate.netontosight.aitriazolo[4,5-d]pyrimidine-7-carbonitrileSingle-crystal X-ray diffraction was used for absolute structural characterisation. researchgate.netjournalskuwait.org
Ticagrelor analoguesCrystallographic data confirmed the preference for a specific (conformer B) conformation. uliege.be

Computational Chemistry and Theoretical Modeling of 8 Azapurine Systems

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations have been instrumental in elucidating the electronic structure of 8-azapurine (B62227) systems. These calculations provide a detailed picture of electron distribution, which is crucial for understanding the molecule's stability, reactivity, and spectroscopic properties.

Tautomeric Equilibria and Protonation States (Gas Phase and Solution)

The arrangement of protons among the nitrogen atoms of the purine (B94841) ring system, known as tautomerism, significantly influences the chemical and biological properties of 8-azapurines. Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been employed to determine the relative stabilities of various tautomers in both the gas phase and in solution. researchgate.netdntb.gov.uanih.gov

For many this compound derivatives, studies have shown that tautomers protonated at the N(1) and N(9) positions are generally the most stable in both gaseous and aqueous environments. researchgate.netdntb.gov.uanih.gov For instance, in 2,6-diamino-8-azapurine (B97548), the N(9)-H tautomer is the most populated, which is consistent with experimental observations. researchgate.net However, the relative energies and populations of tautomers can be influenced by substituents on the purine ring and the surrounding solvent environment. researchgate.netnih.gov

The protonation state, which refers to the addition or removal of a proton, is another critical factor. The basicity of the different nitrogen atoms in the this compound scaffold determines the most likely sites of protonation. Theoretical studies have investigated the protonation of 8-azapurines, which is relevant to their behavior in different pH environments. nih.govnih.gov For example, in acidic solutions, 8-azaxanthine (B11884) can become protonated, leading to shifts in its absorption and emission spectra. nih.gov

Some 8-azapurines, such as 8-azaxanthine, 8-azaisoguanine, and 2,6-diamino-8-azapurine, can undergo excited-state proton transfer (ESPT). nih.gov This process, where a proton moves from one atom to another upon photoexcitation, can lead to the formation of a phototautomer with distinct fluorescent properties. nih.gov

Table 1: Calculated Tautomeric Equilibria for Selected 8-Azapurines

CompoundPhaseDominant Tautomer(s)Method
2,6-diamino-8-azapurineGas & AqueousN(9)-HDFT
8-azaguanine (B1665908)Gas & AqueousN(1)-H and N(9)-HDFT
8-aza-iso-guanineWaterN(3)-H and N(8)-HDFT

This table provides a simplified overview. The relative populations of tautomers can be influenced by the specific computational methods and parameters used.

Molecular Geometry Optimization (Ground State and Excited States)

Determining the three-dimensional structure of 8-azapurines is fundamental to understanding their interactions with other molecules. Molecular geometry optimization calculations are used to find the most stable arrangement of atoms in both the ground and electronically excited states. rsc.orgjoaquinbarroso.com These calculations have been performed using methods like Density Functional Theory (DFT). rsc.orgresearchgate.net

Optimizing the geometry in the ground state provides the most stable conformation of the molecule. For the excited state, geometry optimization helps to understand the structural changes that occur upon absorption of light, which is crucial for explaining the observed fluorescence properties. joaquinbarroso.com For example, in 8-vinyldeoxyguanosine, a derivative of an this compound analog, the vinyl group is nearly coplanar with the purine ring in the ground state, maximizing electronic interactions. mdpi.com

Prediction of Electronic Spectra (UV-Vis Absorption, Fluorescence)

Quantum chemical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting the electronic absorption and emission spectra of molecules. nih.govrsc.orgresearchgate.net These calculations can determine the wavelengths of maximum absorption (UV-Vis) and fluorescence, as well as the intensities of these transitions. nih.govrsc.org

The study of 8-azaguanine's electronic spectra revealed that its absorption spectrum can be interpreted in terms of double-well potential surfaces, similar to guanine (B1146940). ias.ac.in Furthermore, time-resolved fluorescence spectroscopy combined with quantum mechanical calculations has been used to investigate the excited-state dynamics of this compound analogs. mdpi.com

Molecular Electrostatic Properties and Solvent Effects on Optical Properties

The distribution of charge within an this compound molecule, described by its molecular electrostatic potential, is a key determinant of its interactions with its environment, including solvent molecules and biological macromolecules. rsc.orgreferencecitationanalysis.com Computational methods can map this potential, highlighting regions of positive and negative charge that are susceptible to electrostatic interactions.

The surrounding solvent can significantly influence the optical properties of 8-azapurines. rsc.orgumn.edu Theoretical models, such as the Polarizable Continuum Model (PCM), are used to simulate the effect of the solvent on the electronic structure and spectra. nih.govusp.br These models account for the dielectric properties of the solvent and its ability to stabilize different electronic states. For example, the stability of the excited state of 8-vinyldeoxyguanosine, and thus its lifetime, is predicted to depend on the solvent. mdpi.com In polar solvents, equilibrium and non-equilibrium solvation can have a significant impact on vertical transition energies. nih.gov

Proton Affinity Calculations

Proton affinity (PA) is a measure of a molecule's basicity in the gas phase and can be calculated using quantum chemical methods. escholarship.orgnih.govuiuc.edu These calculations determine the energy change associated with the protonation of a molecule. By comparing the proton affinities of the different nitrogen atoms in the this compound ring, it is possible to predict the most likely site of protonation. This information is crucial for understanding the behavior of these compounds in acidic environments and their potential to participate in hydrogen bonding. researchgate.net

Molecular Modeling and Dynamics Simulations in Protein-Ligand Systems

To understand how this compound derivatives interact with biological targets, such as enzymes, researchers employ molecular modeling and dynamics simulations. nih.govfuw.edu.pldblp.orgacs.org These techniques provide insights into the binding modes and affinities of these compounds within the active sites of proteins.

Molecular docking studies are used to predict the preferred orientation of an this compound ligand within a protein's binding pocket. nih.govnih.gov For example, docking studies of N6-derivatives of this compound with the P2Y12 receptor have helped to explain their antiplatelet activity. nih.gov

Molecular dynamics (MD) simulations go a step further by simulating the movement of the protein-ligand complex over time. nih.govacs.org This allows for the assessment of the stability of the binding pose and the network of interactions, such as hydrogen bonds and van der Waals forces, that hold the ligand in place. nih.gov

A combination of quantum chemistry, docking, and molecular dynamics has been used to investigate why purine nucleoside phosphorylase (PNP) ribosylates 2,6-diamino-8-azapurine at non-canonical positions. nih.govfuw.edu.placs.org These studies suggested that the binding poses of the ligand expose specific nitrogen atoms to the active site channel, influencing the outcome of the enzymatic reaction. nih.govacs.org The simulations also highlighted the importance of the protonation state of key amino acid residues in the enzyme's active site. nih.govacs.org

Docking Studies of this compound Analogs with Target Enzymes

Molecular docking serves as a pivotal tool in predicting the binding orientation of small molecules, such as this compound analogs, within the active site of a target protein. These studies are crucial for understanding the initial recognition process and for the rational design of novel inhibitors.

Docking studies have been employed to investigate the interaction of this compound derivatives with various enzymes. For instance, in the context of antiplatelet activity, docking studies of novel N6-substituted this compound derivatives with the P2Y12 receptor have been performed to understand their binding capacity and mode of action. nih.gov Similarly, the potential of this compound compounds as kinase inhibitors has been explored through docking with targets like VEGFR-2, PI3Kα, and EGFR. nih.gov

A significant body of research has focused on the interaction of this compound analogs with purine nucleoside phosphorylase (PNP), an enzyme involved in the purine salvage pathway. nih.govvulcanchem.com Docking simulations of 2,6-diamino-8-azapurine and 8-azaguanine with calf PNP have been instrumental in hypothesizing why these analogs are ribosylated at different positions. nih.gov These studies predicted the most probable binding poses, which were then further investigated using more rigorous computational methods. nih.gov

The following table summarizes representative docking studies of this compound analogs with their target enzymes:

This compound AnalogTarget EnzymeKey FindingReference
N6-substituted 8-azapurinesP2Y12 ReceptorIdentified strong binding affinity, suggesting potential as antiplatelet agents. nih.gov
This compound derivativesVEGFR-2, PI3Kα, EGFRIndicated potential as multi-target kinase inhibitors. nih.gov
2,6-Diamino-8-azapurineCalf Purine Nucleoside Phosphorylase (PNP)Predicted binding poses that expose the N8 nitrogen to the binding channel. nih.gov
8-AzaguanineCalf Purine Nucleoside Phosphorylase (PNP)Predicted binding poses that expose the N9 nitrogen to the binding channel. nih.gov

Molecular Dynamics Simulations of Protein-Ligand Complexes

To refine the static picture provided by docking, molecular dynamics (MD) simulations are performed. These simulations model the movement of atoms in the protein-ligand complex over time, providing insights into the stability of the binding pose, the flexibility of the active site, and the role of solvent molecules.

MD simulations have been crucial in studying the dynamics of this compound analogs within the active site of PNP. nih.govvulcanchem.com For example, simulations of 2,6-diamino-8-azapurine complexed with calf PNP have shown that the ligand preferentially binds with its N8 position oriented towards the catalytic machinery, which aligns with experimental observations of N8-ribosylation. vulcanchem.com These simulations help to understand the dynamic nature of the interactions that lead to specific catalytic outcomes. nih.gov

Binding Free Energy Calculations and Mechanistic Insights

A critical aspect of computational drug design is the accurate prediction of binding affinity. Binding free energy calculations, often performed using methods like the thermodynamic cycle perturbation (TCP) approach, provide a quantitative measure of how strongly a ligand binds to its target.

Calculations of the relative hydration free energy and the relative binding free energy for hydrated species have been used to accurately determine the inhibitor potencies of this compound analogs. nih.gov For instance, a study on an 8-aza analogue of purine riboside as an adenosine (B11128) deaminase (ADA) inhibitor revealed that the 8-aza analogue's significantly greater hydration free energy (ΔΔGhyd = -7.1 kcal/mol) was the primary contributor to its enhanced inhibitory potency, despite having a less favorable binding free energy for the hydrated species (ΔΔGbind = 3.1 ± 0.7 kcal/mol). This unfavorable binding was attributed to increased desolvation costs and an unfavorable electrostatic interaction between the 8-nitrogen and Asp296.

Combining quantum chemistry with docking and molecular dynamics, binding free energies of protein-ligand systems have provided mechanistic insights. For 2,6-diamino-8-azapurine and 8-azaguanine with calf PNP, these calculations helped to confirm the most probable binding poses and rule out others, partially corroborating experimental findings. nih.gov

Analysis of Binding Poses and Conformational Preferences

The biological activity of this compound nucleosides is intrinsically linked to their conformational preferences, particularly the orientation of the base relative to the sugar moiety (the glycosidic torsion angle, χ). Computational methods, such as Perturbative Configuration Interaction using Localized Orbitals (PCILO), have been used to investigate these preferences.

PCILO computations have shown that for C(2')-endo 8-aza analogs, the anti conformation is preferred for the glycosidic bond. fishersci.dk In contrast, for C(3')-endo sugar puckering, the syn conformation is favored due to a potential intramolecular hydrogen bond between the sugar's O(5')-H and the N(3) of the this compound base, a preference that is more pronounced in 8-aza analogs compared to their purine counterparts. fishersci.dk Purine nucleosides generally adopt a wider range of anti conformations, which can extend into the high-anti range for this compound nucleosides like formycin. uni-freiburg.de The crystallographically observed conformation of 8-azaadenosine (B80672) has been suggested to be influenced by crystal packing forces. fishersci.dk

Role of Active Site Residue Protonation in Enzyme-Ligand Recognition

The protonation state of amino acid residues in an enzyme's active site can be critical for ligand recognition and catalysis. Computational studies can predict the pKa values of these residues and elucidate their role in the binding process.

In the case of calf PNP, the protonation state of the active site residue Glu-201 has been shown to be crucial. nih.gov Molecular modeling studies combining quantum chemistry, docking, and molecular dynamics revealed a significantly higher population of the protonated form of Glu-201 in the binding pocket compared to its standard protonation state in solution. nih.gov These findings, coupled with the tautomeric populations of the ligands, strongly suggest that 2,6-diamino-8-azapurine is recognized by PNP when Glu-201 is deprotonated, while 8-azaguanine is recognized when Glu-201 is protonated. nih.gov

Furthermore, studies on the glmS ribozyme using the fluorescent analog 8-azaguanosine have indicated that an active site guanine participates in catalysis in its protonated state, highlighting the importance of nucleobase protonation in RNA-mediated catalysis. acs.org Similarly, the pH-dependent fluorescence of 8-azaadenosine has been used to directly determine the protonation state of an active site adenosine in the hairpin ribozyme, implicating the neutral, unprotonated form in catalysis. semanticscholar.org

Intermolecular Interaction Energy Studies

Quantum Mechanical Perturbation Method for Nucleic Acid Interactions

The biological activity of this compound nucleoside antibiotics, particularly their ability to be incorporated into and inhibit nucleic acid synthesis, can be investigated by calculating the intermolecular interaction energies between the this compound bases and the components of DNA and RNA. The quantum mechanical perturbation method is a suitable approach for such studies.

This method has been used to evaluate the in-plane (hydrogen bonding) and stacking energies of this compound bases (8-azaguanine, 8-azaadenine (B1664206), and 8-aza-2,6-diaminopurine) with nucleic acid bases and base pairs. By comparing the calculated interaction energies and optimal binding sites with those of natural nucleic acid bases, the potential for incorporation and the inhibitory effects of these analogs can be predicted.

This compound AnalogInteracting Base PairComplex TypeHydrogen Bonding Energy (kcal/mol)Reference
8-AzaguanineG-CComplex I (Deep Groove)-22.42 labsolu.ca
A-UComplex IISignificant labsolu.ca
8-AzaadenineA-UComplex IV (Deep Groove)-5.71 labsolu.ca
A-TComplex IV (Deep Groove)-5.79 labsolu.ca

These theoretical investigations, spanning from initial docking predictions to detailed quantum mechanical energy calculations, provide a comprehensive, multi-faceted understanding of the behavior of this compound systems at the molecular level. Such insights are invaluable for the continued development of these compounds as therapeutic agents and biological probes.

Hydrogen Bonding Energy Calculations with Biomolecular Components

Quantum mechanical perturbation methods have been employed to calculate the in-plane hydrogen bonding energies of this compound derivatives with components of nucleic acids. ias.ac.in These theoretical studies are crucial for understanding the potential of these analogs to be recognized and incorporated during processes like transcription. The calculations involve optimizing the energy values and the sites of association between the this compound and the biomolecular component. ias.ac.in

Studies have focused on the formation of dimer and trimer complexes. Dimer complexes involve the interaction of an this compound with a single pyrimidine (B1678525) base (uracil, thymine (B56734), or cytosine). For example, 8-azaadenine can form Watson-Crick pairs with uracil (B121893) (U) and thymine (T) with energy values comparable to the standard Adenine (B156593):U/T pair. ias.ac.in In contrast, its complex with cytosine is distorted. ias.ac.in 8-azaguanine also forms stable complexes with cytosine, but its interactions with uracil or thymine can cause distortions in the nucleic acid chain, potentially hindering the elongation process. ias.ac.in

The hydrogen bonding energies for various dimer complexes have been calculated, as detailed in the table below.

This compound DerivativeInteracting PyrimidineHydrogen Bonding Energy (kcal/mol)
8-AzaguanineCytosine-20.15
8-AzaguanineUracil/Thymine-10.50
8-AzaadenineUracil/Thymine-8.52 / -8.49
8-AzaadenineCytosine-3.70
8-Aza-2,6-diaminopurineUracil/Thymine-12.18 / -12.15
8-Aza-2,6-diaminopurineCytosine-8.90

Data sourced from a study on the molecular basis of this compound activity. ias.ac.in

Trimer energy calculations involve the interaction of an this compound with a complete nucleic acid base pair, such as Guanine-Cytosine (G-C) or Adenine-Uracil (A-U). ias.ac.in These calculations provide insight into how the analog might interact with an existing double helix structure. For instance, 8-azaguanine can form a highly stable complex by interacting with a G-C base pair from the deep groove side, with a calculated energy of -22.42 kcal/mol. ias.ac.in The interactions with A-U base pairs are also significant. ias.ac.in

The total association energy for these trimer complexes is a sum of various components, including electrostatic, polarization, dispersion, and repulsion energies.

This compound DerivativeInteracting Base PairTotal Hydrogen Bonding Energy (kcal/mol)
8-AzaguanineG-C-22.42
8-AzaguanineA-U-13.68
8-AzaadenineG-C-9.84
8-AzaadenineA-U-11.25
8-Aza-2,6-diaminopurineG-C-13.51
8-Aza-2,6-diaminopurineA-U-14.75

Data sourced from a quantum mechanical study of 8-azapurines. ias.ac.in

Stacking Energy Evaluations with Nucleic Acid Components

Stacking interactions are a crucial stabilizing force in the structure of nucleic acids. Computational studies have evaluated the stacking energies of this compound bases with the standard nucleic acid bases (Guanine, Cytosine, Adenine, Uracil, and Thymine). ias.ac.in These calculations, performed using quantum mechanical perturbation methods, determine the stability of stacked complexes. ias.ac.in The total stacking energy is composed of electrostatic, polarization, dispersion, and repulsion components. ias.ac.in

The stability of these stacked complexes, and thus the stacking energy, varies depending on the specific this compound derivative and the nucleic acid base it is paired with. For 8-azaguanine, the order of stacking stability with nucleic acid bases is G > C > A > T > U. ias.ac.in For 8-azaadenine, the order is G > A > C > T > U, and for 8-aza-2,6-diaminopurine, it is G > C > A > T > U. ias.ac.in These findings suggest that this compound analogs show a preference for stacking near a guanine or cytosine base within a nucleic acid chain. ias.ac.in

The following table summarizes the calculated stacking energies for this compound derivatives with various nucleic acid bases.

This compound DerivativeStacked Nucleic Acid BaseStacking Energy (kcal/mol)
8-AzaguanineGuanine (G)-13.75
Cytosine (C)-11.55
Adenine (A)-10.95
Thymine (T)-9.85
Uracil (U)-9.70
8-AzaadenineGuanine (G)-12.25
Adenine (A)-11.80
Cytosine (C)-10.50
Thymine (T)-9.15
Uracil (U)-9.05
8-Aza-2,6-diaminopurineGuanine (G)-14.60
Cytosine (C)-12.10
Adenine (A)-11.45
Thymine (T)-10.25
Uracil (U)-10.10

Data represents the stability of stacked complexes as calculated by quantum mechanical methods. ias.ac.in

Structure-Activity Relationship (SAR) Elucidation through Computational Approaches

Computational methods are instrumental in elucidating the structure-activity relationships (SAR) of this compound derivatives, providing a molecular-level understanding of their biological activities. ias.ac.inresearchgate.net

Quantum mechanical perturbation techniques have been used to model the inhibitory effects of this compound nucleoside antibiotics on nucleic acid and protein synthesis. ias.ac.in By comparing the interaction energies and association sites of these analogs with those of standard nucleic acid bases during transcription, researchers can predict their biological impact. ias.ac.inresearchgate.net Such studies have concluded that the activity of the studied 8-azapurines follows the order: 8-azaguanine > 8-aza-2,6-diaminopurine > 8-azaadenine. ias.ac.in These theoretical results are in agreement with experimental observations and help explain the preference for these analogs to bind near guanine or cytosine residues in a nucleic acid chain. ias.ac.in

Molecular docking is another powerful computational approach used in this compound SAR studies. For example, in the development of novel N6 derivatives of this compound as antiplatelet agents, molecular docking was used to investigate the binding capacity and mode of interaction between the designed compounds and the P2Y12 receptor. researchgate.net This analysis is a key part of the SAR discussion, helping to rationalize the observed activities and guide the design of more potent compounds. researchgate.net

Furthermore, quantum chemical (QC) methods combined with molecular modeling have been applied to understand enzymatic interactions. A study on the enzymatic ribosylation of this compound derivatives by Purine Nucleoside Phosphorylase (PNP) used calculations of binding free energies to determine the most probable binding poses. researchgate.net The results showed that for 2,6-diamino-8-azapurine, the N8 nitrogen is exposed in the binding channel, while for 8-azaguanine, the N9 nitrogen is exposed. researchgate.net This computational insight helps to explain the experimentally observed, non-canonical ribosylation patterns and contributes to a deeper SAR understanding for designing specific enzyme substrates or inhibitors. researchgate.net

Medicinal Chemistry and Chemical Biology Scaffold Exploration

8-Azapurine (B62227) as a Privileged Bioisosteric Scaffold in Medicinal Chemistry and Drug Design

The this compound, chemically known as Current time information in Bangalore, IN.researchgate.netnih.govtriazolo[4,5-d]pyrimidine, is a heterocyclic compound recognized as a privileged scaffold in medicinal chemistry. rsc.orge-bookshelf.deeurekaselect.combenthamscience.com Its value stems from its role as a bioisostere of the naturally occurring purine (B94841) nucleus. benthamscience.comresearchgate.netnih.gov Bioisosterism, the principle of substituting one atom or group of atoms in a molecule with another that has similar physical and chemical properties, is a cornerstone of rational drug design. The this compound scaffold is isoelectronic with and structurally similar to the purine ring, which is a fundamental component of essential biomolecules like nucleic acids (adenine and guanine) and energy carriers (ATP). nih.govresearchgate.netnih.gov

This structural mimicry allows this compound derivatives to interact with a wide array of biological targets that normally bind purines, such as enzymes and receptors. researchgate.netnih.gov Consequently, this scaffold has been extensively investigated for developing novel therapeutic agents. benthamscience.comnih.gov The replacement of the carbon atom at position 8 in the purine ring with a nitrogen atom creates the this compound core, a modification that can alter the electronic distribution and hydrogen bonding capacity of the molecule. nih.gov This often leads to derivatives with maintained or even enhanced biological activity and sometimes improved selectivity or pharmacokinetic properties compared to their purine counterparts. nih.govresearchgate.net The versatility of the this compound nucleus has led to its use in developing compounds with potential antitumor, antiviral, and antiplatelet activities. nih.govnih.govtandfonline.com For instance, the structural similarity to purines has been exploited to design inhibitors for enzymes like cyclin-dependent kinases (CDKs) and P2Y12 receptors. researchgate.netnih.govtandfonline.com

Scaffold-Based Design and Synthesis of Novel Derivatives with Tailored Activities

The design and synthesis of novel this compound derivatives are central to exploring their therapeutic potential. Chemists utilize the this compound core as a starting point, systematically adding or modifying functional groups to create libraries of new compounds with activities tailored for specific biological targets. researchgate.netresearchgate.net A common synthetic strategy begins with commercially available pyrimidine (B1678525) derivatives, such as 4,6-dichloropyrimidine (B16783). researchgate.netnih.govrsc.org

A general synthetic route involves several key steps:

Nucleophilic Substitution: An initial reaction often involves the nucleophilic substitution of a leaving group on the pyrimidine ring. For example, reacting 4,6-dichloropyrimidine with an amino alcohol prepares an amino pyrimidine intermediate. nih.gov

Diazotization: The subsequent step is the formation of the triazole ring. This is typically achieved through a diazotization reaction of an amino-pyrimidine intermediate, using reagents like sodium nitrite (B80452) in an acidic medium, which leads to the cyclization and formation of the fused Current time information in Bangalore, IN.researchgate.netnih.govtriazolo[4,5-d]pyrimidine (this compound) ring system. researchgate.netnih.gov

Functionalization: Once the core this compound scaffold is formed, further modifications can be made. For instance, N⁶ derivatives can be synthesized through amination or hydrazonation, introducing various side chains to modulate the compound's properties. researchgate.netnih.govrsc.org Two series of N⁶ derivatives of this compound, specifically N⁶ amino derivatives and N⁶ hydrazone derivatives, have been designed and synthesized as potential antiplatelet agents. researchgate.netnih.govrsc.org

More advanced, step-efficient synthetic pathways are also being developed to create fully decorated 8-azapurines, including 6-alkyl derivatives, which were previously difficult to access. researchgate.net These methods, which may involve copper-catalyzed azide-alkyne cycloaddition (CuAAC), oxidation, and cyclization reactions, allow for the creation of a diverse library of compounds from various alkynes, azides, and amidines. researchgate.netresearchgate.net This scaffold-based approach enables the systematic exploration of structure-activity relationships and the optimization of lead compounds for enhanced potency and selectivity. researchgate.net

Structure-Activity Relationship (SAR) Investigations of this compound Analogs in Relation to Biological Response

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of this compound analogs influences their biological effects. researchgate.net These investigations involve synthesizing a series of related compounds with systematic variations in their structure and evaluating their biological activity to identify key molecular features responsible for their potency and selectivity. tandfonline.com

For example, in the development of this compound derivatives as antiplatelet agents, two series of compounds, N⁶ amino derivatives (Series I) and N⁶ hydrazone derivatives (Series II), were synthesized and evaluated. researchgate.net The SAR analysis revealed that:

The nature of the N⁶ substituent is critical. The hydrazone derivatives (Series II) generally exhibited stronger antiplatelet activity than the amino derivatives (Series I). researchgate.net

Specific functional groups enhance activity. Within the hydrazone series, the introduction of certain substituents on the phenyl ring of the hydrazone moiety significantly impacted potency. Compound IIh , featuring a specific substitution pattern, was identified as the most active compound, with an in vitro IC₅₀ value of 0.20 μM, making it nearly four times more potent than the reference drug ticagrelor (B1683153) (IC₅₀ = 0.74 μM). researchgate.netrsc.org

Another SAR study on a series of 1,8-naphthyridine (B1210474) derivatives, which are also adenosine (B11128) receptor antagonists, highlighted the importance of substituent properties such as van der Waals volume, hydrogen-bonding capacity, and field effects in determining binding affinity for A₁ and A₂ₐ receptors. tandfonline.com Similarly, for purine-riboside analogues targeting adenosine deaminase, any substitution at the C8 position of nebularine (B15395) led to a complete loss of activity, demonstrating the high structural sensitivity of the target enzyme. acs.org The introduction of a nitrogen atom at position 8 of the purine ring to create 8-azapurines generally resulted in lower CDK2 inhibitory activity compared to the parent purine compounds, although some derivatives retained high antiproliferative potential. nih.gov

These studies underscore that modifications at specific positions of the this compound scaffold can dramatically alter biological activity, providing a rational basis for designing more effective and targeted therapeutic agents.

Compound Series Modification Impact on Biological Activity Key Finding
N⁶-substituted 8-azapurinesN⁶ amino vs. N⁶ hydrazone derivativesHydrazone derivatives showed higher antiplatelet activity. researchgate.netThe linker and terminal group at the N⁶ position are critical for potency. researchgate.net
C8-substituted purinesIntroduction of any substituent at C8Total loss of activity towards adenosine deaminase. acs.orgThe C8 position is intolerant to substitution for this specific target. acs.org
8-azapurines vs. PurinesN-atom at position 8Generally lowered CDK2 inhibitory activity. nih.govThe 8-aza modification can decrease activity for some targets but retain antiproliferative effects. nih.gov

Exploration of this compound Analogs for Specific Pharmacological Targets (e.g., Antiplatelet Agents)

The this compound scaffold has been successfully exploited to develop inhibitors for various pharmacological targets, with a notable focus on antiplatelet agents. nih.govtandfonline.com Abnormal platelet aggregation is a key factor in cardiovascular diseases, and the P2Y₁₂ receptor on platelets is a primary target for antiplatelet drugs. nih.govtandfonline.com Inspired by the clinical success of P2Y₁₂ inhibitors like ticagrelor, which also contains a triazolopyrimidine core, researchers have designed and synthesized novel this compound derivatives. researchgate.netnih.gov

In one study, two series of N⁶-substituted this compound derivatives were designed as potential antiplatelet agents. researchgate.netrsc.org Their ability to inhibit ADP-induced platelet aggregation was tested both in vitro and in vivo. researchgate.netnih.gov

Key Research Findings:

In Vitro Activity: Many of the synthesized compounds exhibited significant antiplatelet activity. researchgate.net Compound IIh , an N⁶ hydrazone derivative, was the most potent, with an IC₅₀ of 0.20 μM, outperforming the clinical drug ticagrelor (IC₅₀ = 0.74 μM) in this assay. researchgate.netrsc.orgnih.gov

In Vivo Efficacy: The most promising compound, IIh , was further evaluated in a mouse model. When administered orally, compound IIh showed a platelet aggregation inhibition rate of 73.3%, which was superior to that of ticagrelor (69.4%). nih.gov

Mechanism of Action: Molecular docking studies were performed to understand how these compounds interact with their target. The results indicated that compound IIh binds effectively to the P2Y₁₂ receptor, explaining its potent antiplatelet activity. researchgate.netnih.gov

Beyond antiplatelet therapy, this compound derivatives have been investigated for other targets. They have been studied as inhibitors of cyclin-dependent kinases (CDKs) for anticancer applications, as adenosine receptor antagonists, and as potential antiviral agents. nih.govnih.govgoogle.com For example, 9-hydroxyethoxymethyl derivatives of 2-amino-6-substituted-8-azapurines have demonstrated potent activity against DNA viruses like herpes simplex. google.com This versatility highlights the importance of the this compound nucleus as a adaptable scaffold for targeting a diverse range of biological systems. benthamscience.comnih.gov

Antiplatelet Activity of Lead this compound Derivatives

Compound Type In Vitro IC₅₀ (ADP-induced platelet aggregation) In Vivo Inhibition (oral admin., mouse)
IIh N⁶ hydrazone derivative 0.20 μM researchgate.netrsc.org 73.3% nih.gov

| Ticagrelor | Reference Drug | 0.74 μM researchgate.netrsc.org | 69.4% nih.gov |

Q & A

Q. How can this compound’s dual fluorescence lifetimes be exploited for real-time monitoring of enzymatic reactions?

  • Methodological Answer : Design time-gated fluorescence assays to isolate ESPT-sensitive signals. Integrate with stopped-flow techniques for sub-millisecond resolution. Validate using known enzymatic substrates (e.g., xanthine oxidase) .
  • Experimental Optimization : Optimize probe concentration to avoid self-quenching and validate with negative controls (e.g., enzyme-free systems) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.